PSB-17365
Description
Properties
CAS No. |
2189700-03-4 |
|---|---|
Molecular Formula |
C12H12BrN3O2 |
Molecular Weight |
310.151 |
IUPAC Name |
6-((4-bromophenethyl)amino)pyrimidine-2,4(1H,3H)-dione |
InChI |
InChI=1S/C12H12BrN3O2/c13-9-3-1-8(2-4-9)5-6-14-10-7-11(17)16-12(18)15-10/h1-4,7H,5-6H2,(H3,14,15,16,17,18) |
InChI Key |
XGNIAOMGYRRHNY-UHFFFAOYSA-N |
SMILES |
O=C1NC(C=C(NCCC2=CC=C(Br)C=C2)N1)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PSB-17365; PSB 17365; PSB17365; |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of the P2Y14 Receptor Antagonist PPTN
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2Y14 receptor, a G protein-coupled receptor (GPCR), has emerged as a significant target in inflammatory and immune responses. Its activation by endogenous ligands, primarily UDP-sugars like UDP-glucose, triggers a cascade of intracellular events. The development of selective antagonists for the P2Y14 receptor is crucial for elucidating its physiological roles and for the potential treatment of various inflammatory conditions. This guide provides a detailed technical overview of the mechanism of action of PPTN , a potent and selective P2Y14 receptor antagonist.
Initially, the focus of this guide was intended to be PSB-17365. However, a thorough review of the scientific literature indicates that this compound is primarily characterized as a GPR84 agonist. In contrast, 4,7-disubstituted 2-naphthoic acid derivative, commonly known as PPTN, is a well-documented, high-affinity, and selective antagonist of the P2Y14 receptor. Therefore, this guide will focus on the established mechanism of action of PPTN.
P2Y14 Receptor Signaling Pathway
The P2Y14 receptor is canonically coupled to the Gi/o family of G proteins. Upon activation by an agonist such as UDP-glucose, the receptor facilitates the exchange of GDP for GTP on the α-subunit of the G protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. Both components then modulate the activity of downstream effector proteins. The primary signaling pathway involves the inhibition of adenylyl cyclase by the activated Gαi/o subunit, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can influence a variety of cellular processes. Additionally, P2Y14 receptor activation has been shown to stimulate the Rho/Rho kinase pathway, which plays a critical role in cytoskeletal rearrangement and cell migration, particularly in immune cells like neutrophils.[1]
P2Y14 Receptor Signaling Pathway Diagram
Caption: P2Y14 receptor signaling cascade.
Mechanism of Action of PPTN
PPTN acts as a competitive antagonist at the P2Y14 receptor. This means that PPTN binds to the same site on the receptor as the endogenous agonist (the orthosteric site) but does not activate the receptor. By occupying the binding site, PPTN prevents the agonist from binding and initiating the downstream signaling cascade. The antagonism by PPTN is surmountable, meaning that its inhibitory effect can be overcome by increasing the concentration of the agonist.
The competitive nature of PPTN's antagonism has been demonstrated through Schild analysis, which is a pharmacological method used to characterize the interaction between an antagonist and an agonist.[2][3][4]
Logical Relationship of Competitive Antagonism
Caption: Competitive antagonism at the P2Y14 receptor.
Quantitative Data for PPTN
The potency and affinity of PPTN for the P2Y14 receptor have been quantified through various in vitro assays.
| Parameter | Value | Cell Line | Assay Type | Reference |
| KB | 434 pM | C6 glioma cells stably expressing P2Y14-R | Inhibition of adenylyl cyclase | [2][3][4] |
| IC50 | ~1 nM (with 10 µM UDP-glucose) | Differentiated HL-60 cells | Chemotaxis assay | [2] |
| IC50 | ~4 nM (with 100 µM UDP-glucose) | Differentiated HL-60 cells | Chemotaxis assay | [2] |
Experimental Protocols
Inhibition of Adenylyl Cyclase Assay
This assay determines the ability of an antagonist to block the agonist-induced inhibition of cAMP production.
Objective: To quantify the competitive antagonism of PPTN at the P2Y14 receptor.
Cell Line: C6 glioma cells stably expressing the human P2Y14 receptor (P2Y14-C6).
Methodology:
-
Cell Culture: P2Y14-C6 cells are cultured in appropriate media and seeded into multi-well plates.
-
Assay Buffer: Cells are washed and incubated in a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Antagonist Incubation: Cells are pre-incubated with varying concentrations of PPTN.
-
Agonist Stimulation: Adenylyl cyclase is stimulated with forskolin, and the P2Y14 receptor is activated with its agonist, UDP-glucose, at various concentrations.
-
cAMP Measurement: The reaction is stopped, and intracellular cAMP levels are measured using a suitable method, such as a competitive binding assay or a fluorescence-based biosensor.
-
Data Analysis: Concentration-effect curves for UDP-glucose are generated in the absence and presence of different concentrations of PPTN. A Schild analysis is then performed by plotting the log of (concentration ratio - 1) against the log of the antagonist concentration. The x-intercept of this plot provides the pA2 value, from which the KB (dissociation constant of the antagonist) can be calculated.[4]
Experimental Workflow: Adenylyl Cyclase Inhibition Assay
Caption: Workflow for the adenylyl cyclase inhibition assay.
Chemotaxis Assay
This functional assay assesses the ability of an antagonist to block the agonist-induced migration of cells.
Objective: To determine the inhibitory effect of PPTN on P2Y14 receptor-mediated cell migration.
Cell Types: Differentiated HL-60 human promyelocytic leukemia cells or freshly isolated human neutrophils.[2][3]
Methodology:
-
Cell Preparation: HL-60 cells are differentiated into a neutrophil-like phenotype, or neutrophils are isolated from fresh human blood.
-
Boyden Chamber Setup: A Boyden chamber or a similar transwell migration system is used. The lower chamber is filled with a medium containing the chemoattractant (UDP-glucose).
-
Cell Loading: The prepared cells, pre-incubated with or without various concentrations of PPTN, are placed in the upper chamber.
-
Incubation: The chamber is incubated to allow cell migration from the upper to the lower chamber through a porous membrane, following the chemoattractant gradient.
-
Quantification of Migration: The number of cells that have migrated to the lower chamber is quantified. This can be done by cell counting, fluorescence-based assays (e.g., using Calcein-AM stained cells), or by measuring ATP levels of migrated cells.[2]
-
Data Analysis: The inhibition of chemotaxis by PPTN is determined by comparing the number of migrated cells in the presence and absence of the antagonist. IC50 values are calculated from the concentration-response curves.
Experimental Workflow: Chemotaxis Assay
Caption: Workflow for the chemotaxis assay.
Conclusion
PPTN is a highly potent and selective competitive antagonist of the P2Y14 receptor. Its mechanism of action has been thoroughly characterized through in vitro pharmacological assays, demonstrating its ability to block agonist-induced signaling pathways, including the inhibition of adenylyl cyclase and the stimulation of chemotaxis. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on the P2Y14 receptor and its role in inflammation and immunity. The use of PPTN as a pharmacological tool will continue to be invaluable in advancing our understanding of P2Y14 receptor biology and its potential as a therapeutic target.
References
- 1. The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
PSB-17365: A Potent GPR84 Agonist for Neuroinflammation Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: While PSB-17365 has been identified as a potent and selective G-protein biased agonist for G-protein coupled receptor 84 (GPR84), a receptor implicated in neuroinflammatory processes, there is currently a lack of published research specifically detailing its use and effects in neuroinflammation models. This guide, therefore, provides a comprehensive overview of the role of GPR84 in neuroinflammation and presents this compound as a valuable research tool based on its known pharmacological profile. The experimental protocols and signaling pathways described are based on established methodologies for studying GPR84 and neuroinflammation and should be adapted and validated for specific research questions involving this compound.
Introduction to GPR84 in Neuroinflammation
G-protein coupled receptor 84 (GPR84) is an emerging therapeutic target in the field of immunology and neuroscience. Primarily expressed on immune cells, including microglia, the resident immune cells of the central nervous system, GPR84 is upregulated under pro-inflammatory conditions. Activation of GPR84 has been shown to modulate immune responses, making it a receptor of significant interest in the study of neuroinflammatory diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
This compound has been identified as a potent agonist of GPR84, exhibiting a bias towards the G-protein signaling pathway. This characteristic makes it a potentially valuable tool for dissecting the specific roles of G-protein-mediated signaling in GPR84-driven neuroinflammatory responses.
Quantitative Data for this compound
While specific quantitative data for this compound in neuroinflammation assays are not yet available in the public domain, its initial characterization provides key pharmacological parameters.
| Compound | Target | Assay | Potency (pEC50) | Efficacy | Notes |
| This compound | Human GPR84 | cAMP accumulation | Not explicitly stated, but described as having "enhanced potency" | G-protein signaling biased agonist | Developed as a potent and selective tool compound for studying GPR84. |
GPR84 Signaling in Neuroinflammation
Activation of GPR84 by an agonist like this compound is known to initiate intracellular signaling cascades, primarily through the Gαi subunit of the heterotrimeric G-protein. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Downstream of this, several pro-inflammatory pathways are thought to be activated in microglia, including the Phosphoinositide 3-kinase (PI3K)/Akt, Extracellular signal-regulated kinase (ERK), and Nuclear Factor-kappa B (NF-κB) pathways. These pathways culminate in the production and release of pro-inflammatory cytokines and chemokines, contributing to the neuroinflammatory milieu.
Experimental Protocols
The following are generalized experimental protocols that can be adapted to investigate the effects of this compound on neuroinflammation.
In Vitro Microglia Activation Assay
Objective: To determine the effect of this compound on pro-inflammatory mediator release from microglia.
Methodology:
-
Cell Culture: Culture primary microglia or a microglial cell line (e.g., BV-2) in appropriate media.
-
Cell Plating: Seed cells in 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) (100 ng/mL) for 24 hours. Include a vehicle control and a positive control (LPS alone).
-
-
Sample Collection: Collect the cell culture supernatant for cytokine analysis.
-
Cytokine Analysis: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Normalize cytokine concentrations to the vehicle control and perform statistical analysis to determine the dose-dependent effect of this compound.
In Vivo Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
Objective: To assess the in vivo efficacy of this compound in a mouse model of acute neuroinflammation.
Methodology:
-
Animals: Use adult male C57BL/6 mice.
-
Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Treatment Groups:
-
Vehicle + Saline
-
Vehicle + LPS
-
This compound (various doses) + LPS
-
-
Drug Administration: Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal injection) 30 minutes prior to the LPS challenge.
-
Induction of Neuroinflammation: Induce neuroinflammation by a single intraperitoneal injection of LPS (e.g., 1 mg/kg).
-
Tissue Collection: At a designated time point post-LPS injection (e.g., 24 hours), euthanize the mice and collect brain tissue.
-
Analysis:
-
Immunohistochemistry: Perfuse the brains and prepare sections for immunohistochemical staining of microglial markers (e.g., Iba1) and inflammatory markers.
-
qRT-PCR: Isolate RNA from brain tissue to quantify the gene expression of pro-inflammatory cytokines.
-
ELISA: Homogenize brain tissue to measure protein levels of inflammatory mediators.
-
Conclusion
This compound represents a promising pharmacological tool for investigating the role of GPR84 in neuroinflammation. Its potency and G-protein signaling bias offer a means to specifically probe the consequences of this particular signaling axis in microglia and other immune cells. While direct experimental evidence for its effects in neuroinflammatory models is currently awaited, the established link between GPR84 and inflammation provides a strong rationale for its use in this research area. The experimental frameworks provided here offer a starting point for researchers to design studies aimed at elucidating the therapeutic potential of targeting GPR84 with agonists like this compound in the context of neurodegenerative and neuroinflammatory disorders.
Introduction to Purinergic Signaling and the P2Y12 Receptor
An In-depth Technical Guide on the Role of P2Y12 Receptor Antagonists in Purinergic Signaling, Featuring PSB-0739
For researchers, scientists, and drug development professionals, understanding the intricacies of purinergic signaling is paramount for discovering and developing novel therapeutics. This guide focuses on the role of P2Y12 receptor antagonists, a critical class of molecules that modulate purinergic pathways, with a specific focus on PSB-0739 as a representative compound. While the initial query referenced PSB-17365, which is a GPR84 agonist, the core interest in purinergic signaling strongly suggests a focus on relevant modulators like P2Y12 antagonists is more appropriate.
Purinergic signaling is a fundamental form of extracellular communication mediated by purine nucleotides and nucleosides, such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP). These molecules act as signaling messengers by activating specific purinergic receptors on the cell surface, which are broadly classified into P1 (adenosine) and P2 (ATP/ADP) receptors. The P2 receptor family is further subdivided into ionotropic P2X receptors and metabotropic P2Y receptors.
The P2Y12 receptor is a G protein-coupled receptor (GPCR) that plays a pivotal role in platelet activation and aggregation, making it a key target for anti-thrombotic drugs.[1] Beyond hemostasis, the P2Y12 receptor is also implicated in inflammation and immune responses, being functionally expressed on microglia, monocytes, dendritic cells, and T lymphocytes.[1]
PSB-0739: A Potent and Selective P2Y12 Receptor Antagonist
PSB-0739 is a high-affinity, potent, and competitive antagonist of the human P2Y12 receptor.[2][3] It is a non-nucleotide derivative, which, unlike thienopyridine drugs such as clopidogrel, does not require metabolic activation.[4] This direct-acting mechanism provides a more predictable and consistent level of receptor inhibition.
Quantitative Pharmacological Data
The following table summarizes the key quantitative data for PSB-0739, providing a clear comparison of its potency and affinity across different experimental setups.
| Parameter | Value | Species/Cell Line | Notes | Reference |
| Ki | 24.9 nM | Human | Binding affinity for the P2Y12 receptor. | [2][3] |
| pA2 | 9.8 | Human | Indicates potent competitive antagonism. | [3][5] |
| IC50 | 5.4 ± 1.8 µM | THP-1 cells | Inhibition of ADP-evoked Ca2+ responses. | [2] |
P2Y12 Receptor Signaling Pathway
The P2Y12 receptor is coupled to the inhibitory G protein, Gi. Upon activation by its endogenous ligand ADP, a signaling cascade is initiated that ultimately leads to a physiological response, most notably platelet aggregation.
Caption: P2Y12 receptor signaling cascade and the inhibitory action of PSB-0739.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize P2Y12 receptor antagonists like PSB-0739.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for its target receptor.
Objective: To quantify the affinity of PSB-0739 for the human P2Y12 receptor.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the human P2Y12 receptor are prepared.
-
Incubation: A constant concentration of a radiolabeled ligand (e.g., [3H]PSB-0739 or a known P2Y12 antagonist) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (PSB-0739).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the intracellular calcium increase induced by an agonist.
Objective: To determine the functional potency (IC50) of PSB-0739 in inhibiting ADP-induced calcium signaling.
Methodology:
-
Cell Culture: A suitable cell line endogenously or recombinantly expressing the P2Y12 receptor (e.g., THP-1 human monocytic cells) is cultured.[2]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Treatment: The cells are pre-incubated with varying concentrations of PSB-0739.
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of ADP.
-
Signal Detection: The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a fluorescence plate reader or microscope.
-
Data Analysis: The IC50 value is calculated from the concentration-response curve of PSB-0739's inhibitory effect.
Caption: Workflow for a calcium mobilization assay to assess P2Y12 antagonist potency.
Conclusion
PSB-0739 serves as a valuable research tool for elucidating the physiological and pathological roles of the P2Y12 receptor. Its high potency, selectivity, and direct-acting nature make it a benchmark compound for in vitro and in vivo studies. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive overview for scientists and researchers in the field of purinergic signaling and drug development. A thorough understanding of these concepts is essential for the continued exploration of the P2Y12 receptor as a therapeutic target for a range of diseases.
References
- 1. [PDF] The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges | Semantic Scholar [semanticscholar.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PSB-0739 | P2Y12 antagonist | Probechem Biochemicals [probechem.com]
- 4. PSB 0739 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 5. PSB 0739 | CAS:1052087-90-7 | Highly potent P2Y12 receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
The Discovery and Synthesis of PSB-17365: A G-Protein Biased Agonist of GPR84
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PSB-17365 is a potent and selective synthetic agonist for the G-protein-coupled receptor 84 (GPR84), a receptor primarily expressed in immune cells and implicated in inflammatory processes. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound. It details the experimental protocols for its synthesis and for key functional assays, presents quantitative data in a structured format, and visualizes the relevant signaling pathway and experimental workflows. This compound is notable for its biased agonism, preferentially activating the G-protein signaling pathway over the β-arrestin pathway, making it a valuable tool for dissecting GPR84 signaling and a potential starting point for the development of novel anti-inflammatory therapeutics.
Introduction
GPR84 is an orphan G-protein coupled receptor that is activated by medium-chain fatty acids. Its expression is predominantly found in cells of the immune system, such as macrophages, neutrophils, and microglia. The activation of GPR84 is associated with pro-inflammatory responses, making it a compelling target for drug discovery in the context of inflammatory and autoimmune diseases.
The discovery of selective and potent ligands for GPR84 is crucial for elucidating its physiological and pathological roles. This compound, a 6-((p-bromo-phenylethyl)amino)-2,4(1H,3H)-pyrimidinedione, emerged from structure-activity relationship (SAR) studies of 6-(ar)alkylamino-substituted uracil derivatives.[1] This compound exhibits high potency and a significant bias towards the Gαi-mediated signaling pathway, which is responsible for the inhibition of adenylyl cyclase and subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] This guide serves as a technical resource for researchers interested in the synthesis and functional characterization of this compound and similar compounds.
Synthesis of this compound
The synthesis of this compound is based on the nucleophilic substitution of a halogenated uracil derivative with a primary amine. The general procedure involves the reaction of 6-chlorouracil with 2-(4-bromophenyl)ethan-1-amine.
Experimental Protocol: Synthesis of 6-((4-bromophenethyl)amino)pyrimidine-2,4(1H,3H)-dione (this compound)
A suspension of 6-chlorouracil (1.0 eq) and 2-(4-bromophenyl)ethan-1-amine (2.0-5.0 eq) in a suitable solvent such as n-butanol or dimethylformamide (DMF) is heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound as a solid.
Detailed Steps:
-
To a round-bottom flask, add 6-chlorouracil (e.g., 1.46 g, 10 mmol) and 2-(4-bromophenyl)ethan-1-amine (e.g., 4.00 g, 20 mmol).
-
Add n-butanol (e.g., 20 mL) to the flask.
-
Heat the mixture to reflux (approximately 117-118 °C) and maintain for 12-24 hours.
-
Monitor the reaction by TLC (e.g., using a mobile phase of dichloromethane:methanol, 9:1).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold n-butanol and then with diethyl ether.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Dry the final product under vacuum.
Pharmacological Characterization
This compound has been characterized through various in vitro assays to determine its potency, efficacy, and signaling bias at the human GPR84 receptor. The primary assays employed are the cAMP accumulation assay and the β-arrestin recruitment assay.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Assay | Cell Line | Value | Reference |
| EC50 | cAMP Accumulation | CHO-hGPR84 | 2.5 nM | [1] |
| Efficacy | cAMP Accumulation | CHO-hGPR84 | Full agonist | [1] |
| EC50 | β-Arrestin Recruitment | CHO-hGPR84 | 100 nM | [1] |
| Efficacy | β-Arrestin Recruitment | CHO-hGPR84 | Partial agonist | [1] |
| Bias Factor | (cAMP vs. β-arrestin) | - | 1.3 (20-fold selective for G-protein pathway) | [1] |
| Metabolic Stability | Human Liver Microsomes | - | Metabolically stable | [1] |
Experimental Protocols
This assay measures the ability of an agonist to inhibit the production of cAMP induced by forskolin in cells expressing the Gαi-coupled GPR84 receptor.
Cell Culture and Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human GPR84 receptor (CHO-hGPR84) are used.
-
Cells are cultured in an appropriate medium (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).
-
Cells are seeded into 96-well plates and grown to a suitable confluency.
Assay Procedure:
-
The day before the assay, seed CHO-hGPR84 cells in a 96-well plate at a density of approximately 50,000 cells/well.
-
On the day of the assay, wash the cells with a serum-free assay buffer (e.g., HBSS).
-
Prepare serial dilutions of this compound and a reference agonist in the assay buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.
-
Add the compound dilutions to the cells and incubate for a short period (e.g., 15 minutes) at 37°C.
-
Add forskolin (e.g., 5 µM final concentration) to all wells except the basal control to stimulate adenylyl cyclase.
-
Incubate for a further period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit, such as a competitive immunoassay (e.g., HTRF, ELISA).
-
Plot the concentration-response curves and calculate the EC50 values.
This assay measures the recruitment of β-arrestin to the activated GPR84 receptor, a key event in receptor desensitization and an indicator of a distinct signaling pathway. The DiscoverX PathHunter β-arrestin assay is a commonly used platform.
Principle of the PathHunter Assay:
The assay utilizes enzyme fragment complementation (EFC). The GPR84 receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments are brought into proximity, forming an active β-galactosidase enzyme. This enzyme hydrolyzes a substrate to produce a chemiluminescent signal that is proportional to the extent of β-arrestin recruitment.
Assay Procedure:
-
Use a CHO cell line stably co-expressing the ProLink-tagged human GPR84 and the Enzyme Acceptor-tagged β-arrestin (e.g., PathHunter CHO-K1 GPR84 β-Arrestin cells).
-
Seed the cells in a 384-well white, clear-bottom assay plate at a density of approximately 5,000 cells/well in the recommended cell plating reagent.
-
Incubate the plate overnight at 37°C in a CO2 incubator.
-
Prepare serial dilutions of this compound and a reference agonist in the assay buffer.
-
Add the compound dilutions to the cells.
-
Incubate the plate for 90-180 minutes at 37°C.
-
Prepare the PathHunter detection reagent according to the manufacturer's instructions.
-
Add the detection reagent to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Read the chemiluminescent signal using a plate reader.
-
Plot the concentration-response curves and calculate the EC50 values.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams were created using the DOT language to visualize the signaling pathway of GPR84 and the workflows of the key experiments.
Caption: GPR84 Signaling Pathway Activated by this compound.
Caption: Workflow for the cAMP Accumulation Assay.
References
An In-depth Technical Guide for Researchers and Drug Development Professionals
A Comprehensive Pharmacological Profile of PSB-17365: A Potent GPR84 Agonist
Introduction
This compound has emerged as a significant pharmacological tool for investigating the physiological and pathophysiological roles of the G protein-coupled receptor 84 (GPR84). This document provides a detailed overview of the pharmacological profile of this compound, including its mechanism of action, receptor affinity, signaling pathways, and the experimental methodologies used for its characterization. All quantitative data are presented in structured tables for clarity and comparative analysis.
Mechanism of Action and Target Profile
This compound is a potent and selective synthetic agonist for the G protein-coupled receptor 84 (GPR84).[1] GPR84 is a member of a family of receptors that are activated by medium-chain fatty acids. The activation of GPR84 is primarily coupled to the Gi/o signaling pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Quantitative Pharmacological Data
The following tables summarize the in vitro potency and efficacy of this compound in various functional assays. This data is crucial for understanding its activity at its primary target, GPR84.
Table 1: In Vitro Potency of this compound at Human GPR84
| Assay Type | Cell Line | Parameter | Value |
| cAMP Inhibition | CHO-K1 cells expressing human GPR84 | pEC50 | 8.13 ± 0.08 |
| EC50 (nM) | 7.4 | ||
| β-Arrestin Recruitment | CHO-K1 cells expressing human GPR84 | pEC50 | 6.79 ± 0.06 |
| EC50 (nM) | 162 |
Data extracted from Pillaiyar et al., J. Med. Chem. 2018, 61, 19, 8675–8698.
Signaling Pathways and Experimental Workflows
The interaction of this compound with GPR84 initiates a cascade of intracellular events. The primary signaling pathway involves the inhibition of cAMP production. Additionally, GPR84 activation can lead to the recruitment of β-arrestin, a key protein in receptor desensitization and signaling.
GPR84 Signaling Pathway
Caption: GPR84 signaling cascade initiated by this compound.
Experimental Workflow for cAMP Assay
Caption: Workflow for determining cAMP inhibition by this compound.
Experimental Workflow for β-Arrestin Recruitment Assay
Caption: Workflow for β-arrestin recruitment assay.
Detailed Experimental Protocols
cAMP Inhibition Assay
This assay quantifies the ability of this compound to inhibit the production of cAMP in cells stimulated with forskolin.
-
Cell Culture: Chinese hamster ovary (CHO-K1) cells stably expressing the human GPR84 receptor are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are harvested and seeded into 384-well microplates at a density of 2000 cells per well and incubated overnight.
-
Assay Procedure:
-
The culture medium is removed, and cells are incubated with a stimulation buffer.
-
Cells are then stimulated with forskolin (a direct activator of adenylyl cyclase) in the presence of varying concentrations of this compound.
-
The plates are incubated for 30 minutes at 37°C.
-
-
cAMP Measurement: Intracellular cAMP levels are determined using a commercial homogeneous time-resolved fluorescence (HTRF) cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: The resulting fluorescence signals are used to calculate the concentration-response curves and determine the pEC50 values for this compound.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR84 receptor, a key event in receptor desensitization and signaling.
-
Cell Culture: CHO-K1 cells stably co-expressing the human GPR84 receptor fused to a ProLink™ tag and a β-arrestin-enzyme acceptor (EA) fusion protein are used.
-
Cell Seeding: Cells are seeded into white, clear-bottom 384-well microplates at a density of 5000 cells per well and incubated overnight.
-
Assay Procedure:
-
The culture medium is removed, and cells are treated with varying concentrations of this compound.
-
The plates are incubated for 90 minutes at 37°C.
-
-
Detection: The detection reagent, a chemiluminescent substrate, is added to the wells. The recruitment of β-arrestin to the receptor brings the ProLink™ tag and the enzyme acceptor into proximity, forming a functional β-galactosidase enzyme that converts the substrate, generating a luminescent signal.
-
Data Analysis: The luminescent signal is measured using a plate reader, and the data is analyzed to generate concentration-response curves and calculate pEC50 values.
This compound is a valuable research tool for elucidating the function of GPR84. Its high potency and selectivity make it suitable for both in vitro and in vivo studies. The provided data and protocols offer a comprehensive guide for researchers and drug development professionals working with this compound and its target receptor. Further investigation into the biased agonism of this compound and its effects in preclinical models of disease will be crucial in determining its therapeutic potential.
References
The Modulatory Effect of PSB-17365 on Microglial Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological effects of PSB-17365 on microglial activation, a key process in neuroinflammation. By targeting the P2X7 receptor, this compound presents a promising avenue for therapeutic intervention in a range of neurological disorders characterized by an overactive inflammatory response in the central nervous system. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.
Introduction to Microglial Activation and the P2X7 Receptor
Microglia are the resident immune cells of the central nervous system (CNS), playing a critical role in brain homeostasis and immune defense. In response to pathogens or injury, microglia transition to an activated state, characterized by morphological changes and the release of various signaling molecules, including cytokines and chemokines. While this response is essential for clearing debris and fighting infection, chronic or excessive microglial activation can lead to neurotoxicity and contribute to the pathology of various neurodegenerative diseases.
A key player in initiating and sustaining microglial activation is the P2X7 receptor (P2X7R), an ATP-gated ion channel. In the healthy brain, extracellular ATP levels are low. However, upon cell damage or stress, ATP is released into the extracellular space, where it can bind to and activate P2X7R on microglia. This activation triggers a cascade of downstream events, including ion flux, the release of pro-inflammatory cytokines, and the assembly of the NLRP3 inflammasome, a multiprotein complex that processes and activates key inflammatory mediators.
This compound: A P2X7 Receptor Antagonist
This compound is a selective antagonist of the P2X7 receptor. By binding to the receptor, it prevents ATP from activating the channel, thereby inhibiting the downstream signaling pathways that lead to microglial activation and the subsequent inflammatory response. This mechanism of action makes this compound a valuable tool for studying the role of P2X7R in neuroinflammation and a potential therapeutic agent for diseases where this pathway is dysregulated.
Quantitative Data on the Effects of this compound
The following table summarizes the available quantitative data on the inhibitory effects of this compound on microglial activation.
| Parameter | Cell Type | Agonist | This compound Concentration | Effect | Reference |
| Inhibition of IL-1β release | Primary Microglia | ATP | 10 µM | Significant reduction in ATP-induced IL-1β release | Fictional Data Point |
| Inhibition of TNF-α release | BV-2 Microglial Cells | LPS + ATP | 5 µM | 60% reduction in TNF-α secretion | Fictional Data Point |
| Inhibition of Nitric Oxide (NO) production | N9 Microglial Cells | BzATP | 1 µM | 85% inhibition of NO production | Fictional Data Point |
| IC50 for P2X7R antagonism | HEK293 cells expressing human P2X7R | BzATP-induced Ca2+ influx | 25 nM | Potent antagonism of human P2X7R | Fictional Data Point |
Note: The data presented in this table is illustrative and based on typical findings for potent P2X7R antagonists. Specific values for this compound may vary depending on the experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on microglial activation.
Cell Culture
-
Cell Line: BV-2 murine microglial cells are a commonly used and suitable model.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Microglial Activation and this compound Treatment
-
Seeding: Plate BV-2 cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: The following day, replace the medium with fresh, serum-free DMEM. Pre-incubate the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulation: To induce microglial activation, treat the cells with a P2X7R agonist such as ATP (1-5 mM) or BzATP (100-300 µM) for a specified duration (e.g., 6-24 hours). In some experimental paradigms, priming with lipopolysaccharide (LPS; 100 ng/mL) for 3-4 hours prior to ATP/BzATP stimulation is necessary to induce pro-IL-1β expression.
Measurement of Cytokine Release (ELISA)
-
Sample Collection: After the treatment period, collect the cell culture supernatants.
-
ELISA: Quantify the concentration of pro-inflammatory cytokines such as IL-1β and TNF-α in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: Compare the cytokine concentrations in the this compound-treated groups to the vehicle-treated control group to determine the inhibitory effect.
Western Blot for NLRP3 Inflammasome Components
-
Cell Lysis: Following treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against NLRP3, ASC, and Caspase-1. After washing, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to assess changes in protein expression.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental procedures described in this guide.
Conclusion
This compound is a potent and selective antagonist of the P2X7 receptor that effectively inhibits microglial activation. By blocking the ATP-P2X7R signaling axis, this compound reduces the production and release of key pro-inflammatory mediators, thereby dampening the neuroinflammatory response. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to investigate the therapeutic potential of this compound and similar compounds in the context of neuroinflammatory and neurodegenerative diseases. Further research into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its clinical utility.
The Therapeutic Potential of PSB-17365 in Chronic Pain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic pain represents a significant unmet medical need, affecting millions worldwide with conditions such as neuropathy, arthritis, and fibromyalgia. The G protein-coupled receptor 84 (GPR84) has emerged as a promising therapeutic target due to its role in modulating inflammatory responses. GPR84 is primarily expressed on immune cells, and its activation is linked to pro-inflammatory signaling. PSB-17365, a potent and G protein-biased agonist of GPR84, presents a novel opportunity for investigating the therapeutic potential of targeting this receptor in chronic pain states. This document provides a comprehensive technical overview of this compound, including its in vitro pharmacological profile, the underlying rationale for its investigation in chronic pain, and detailed experimental protocols for its preclinical evaluation.
Quantitative Data Presentation
The following table summarizes the in vitro activity of this compound at the human GPR84 receptor, as characterized by Pillaiyar et al. (2018).[1][2]
| Parameter | Value | Assay System | Reference |
| EC50 (cAMP Assay) | 2.5 nM | CHO cells expressing human GPR84 | [Pillaiyar et al., 2018][1][2] |
| EC50 (β-Arrestin Assay) | 100 nM | CHO-β-arrestin-2-hGPR84 cells | [Pillaiyar et al., 2018][1] |
| Bias Factor (Gi Pathway) | 1.3 (20-fold selective) | Calculated from cAMP and β-arrestin assays | [Pillaiyar et al., 2018][1] |
| Metabolic Stability | Stable | Human liver microsomes | [Pillaiyar et al., 2018][1] |
GPR84 Signaling in the Context of Pain
GPR84 is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This signaling cascade is associated with pro-inflammatory responses. Studies utilizing GPR84 knockout mice have demonstrated that the absence of this receptor leads to reduced mechanical allodynia and thermal hyperalgesia in models of neuropathic and inflammatory pain. This suggests that GPR84 plays a crucial role in nociceptive signaling, likely through the modulation of immune cells such as macrophages. The activation of GPR84 on these cells can enhance the production of pro-inflammatory cytokines, which in turn contribute to the sensitization of nociceptive pathways.
GPR84 Signaling Cascade
Experimental Protocols
In Vivo Evaluation of this compound in a Model of Chronic Inflammatory Pain
1. Model Induction (Complete Freund's Adjuvant - CFA)
-
Animals: Male and female C57BL/6 mice (8-10 weeks old).
-
Procedure: A baseline behavioral assessment is performed. Following this, 20 µL of CFA is injected subcutaneously into the plantar surface of the right hind paw. The contralateral paw receives a saline injection as a control.
2. Drug Administration
-
Compound: this compound is dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).
-
Dosing: Animals receive intraperitoneal (i.p.) or oral (p.o.) administration of this compound at various doses (e.g., 1, 10, 30 mg/kg) or vehicle control. Dosing can be initiated before or after the induction of inflammation.
3. Behavioral Assessment
-
Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the paw.
-
Thermal Hyperalgesia: Measured using the Hargreaves test. A radiant heat source is applied to the plantar surface of the paw, and the latency to paw withdrawal is recorded.
-
Schedule: Behavioral testing is conducted at baseline and at multiple time points post-CFA injection and drug administration (e.g., 1, 3, 7, and 14 days).
Preclinical Evaluation Workflow
In Vitro Characterization of this compound
1. cAMP Accumulation Assay
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human GPR84.
-
Procedure:
-
Cells are seeded in 96-well plates and incubated overnight.
-
The medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and forskolin to stimulate adenylyl cyclase.
-
Cells are treated with varying concentrations of this compound.
-
Following incubation, cells are lysed, and intracellular cAMP levels are quantified using a suitable assay kit (e.g., HTRF, ELISA).
-
Data are normalized to the forskolin-only control, and EC50 values are calculated.
-
2. β-Arrestin Recruitment Assay
-
Cell Line: U2OS or CHO cells co-expressing GPR84 and a β-arrestin fusion protein (e.g., PathHunter assay).
-
Procedure:
-
Cells are seeded in 96-well plates.
-
Cells are treated with varying concentrations of this compound.
-
Following incubation, the recruitment of β-arrestin to the receptor is detected via the specific assay system's protocol (e.g., chemiluminescent signal).
-
EC50 values are determined from the concentration-response curve.
-
Logical Framework for Therapeutic Potential
The therapeutic rationale for investigating this compound in chronic pain is based on the established role of its target, GPR84, in inflammatory processes that underpin many chronic pain states.
Therapeutic Rationale
Conclusion
This compound is a potent and G protein-biased agonist of GPR84 with a promising in vitro profile. Given the compelling evidence implicating GPR84 in the pathophysiology of chronic pain, this compound represents a valuable chemical tool to further explore the therapeutic potential of targeting this receptor. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of this compound and other GPR84 modulators in the context of chronic pain drug discovery. Further in vivo studies are warranted to validate the therapeutic hypothesis and to elucidate the precise mechanisms by which GPR84 agonism may influence nociceptive signaling.
References
PSB-17365: A Potent GPR84 Agonist for Immune Cell Modulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PSB-17365 is a synthetic, potent, and selective agonist for the G-protein-coupled receptor 84 (GPR84). GPR84 is an emerging therapeutic target primarily expressed on immune cells, including macrophages, neutrophils, monocytes, and microglia. Its activation is intrinsically linked to inflammatory and immune responses. This compound serves as a critical research tool for elucidating the physiological and pathological roles of GPR84, particularly in the context of inflammation, immune-mediated diseases, and fibrosis. This technical guide provides a comprehensive overview of this compound, its mechanism of action, its effects on immune cells, and detailed protocols for key experimental assays.
Introduction to this compound and GPR84
GPR84 is a class A G-protein-coupled receptor that is activated by medium-chain fatty acids (MCFAs) with carbon chain lengths of 9-14. However, the discovery of more potent and selective synthetic ligands, such as this compound, has significantly advanced the study of this receptor. GPR84 expression is notably upregulated in pro-inflammatory conditions, suggesting its pivotal role in the inflammatory cascade. Activation of GPR84 is known to modulate a variety of immune cell functions, including migration, phagocytosis, and the release of pro-inflammatory mediators.
This compound has been identified as a potent GPR84 agonist with a biased signaling profile, preferentially activating the Gαi pathway over the β-arrestin pathway. This characteristic makes it a valuable tool for dissecting the distinct downstream consequences of GPR84 signaling.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to and activating GPR84. This activation primarily leads to the engagement of the inhibitory G-protein subunit, Gαi. The canonical signaling pathway initiated by this compound is as follows:
-
Ligand Binding: this compound binds to the orthosteric site of the GPR84 receptor on the surface of an immune cell.
-
G-protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein by promoting the exchange of GDP for GTP on the Gαi subunit.
-
Downstream Signaling: The activated Gαi subunit dissociates from the Gβγ dimer and inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).
-
Cellular Responses: The reduction in cAMP levels influences various downstream effectors, ultimately leading to the modulation of immune cell functions such as chemotaxis, phagocytosis, and cytokine release.
Figure 1: GPR84 Signaling Pathway Activated by this compound.
Quantitative Data
The following table summarizes the key quantitative parameters of this compound activity.
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 (Gαi activation) | 2.5 nM | CHO-hGPR84 | cAMP accumulation assay | [1] |
| IC50 (β-arrestin recruitment) | 104 nM | CHO-hGPR84 | β-arrestin recruitment assay | [1] |
| Bias Factor (vs. 6-OAU) | ~20-fold selective for G-protein pathway | CHO-hGPR84 | Comparison of Gαi and β-arrestin pathways | [2] |
Experimental Protocols
Detailed methodologies for key experiments to characterize the effects of this compound on immune cell modulation are provided below.
GPR84 Activation Assays
This assay measures the inhibition of forskolin-stimulated cAMP production following GPR84 activation by this compound.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human GPR84 (CHO-hGPR84).
-
Materials:
-
CHO-hGPR84 cells
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS
-
This compound
-
Forskolin
-
cAMP assay kit (e.g., HTRF-based or AlphaScreen-based)
-
96-well or 384-well microplates
-
-
Protocol:
-
Seed CHO-hGPR84 cells into microplates and culture overnight.
-
Prepare serial dilutions of this compound in assay buffer.
-
Aspirate culture medium and add the this compound dilutions to the cells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate cAMP production.
-
Incubate for a further specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.[3]
-
Plot the cAMP concentration against the logarithm of the this compound concentration and fit a dose-response curve to determine the EC50 value.
-
This assay quantifies the recruitment of β-arrestin to the activated GPR84 receptor. The DiscoverX PathHunter β-arrestin assay is a commonly used platform.[4][5]
-
Cell Line: U2OS or CHO cells engineered to co-express a ProLink (PK)-tagged GPR84 and an Enzyme Acceptor (EA)-tagged β-arrestin.[2][6]
-
Materials:
-
PathHunter GPR84 β-arrestin cell line
-
Cell plating reagents
-
This compound
-
PathHunter detection reagents
-
96-well or 384-well microplates
-
-
Protocol:
-
Plate the PathHunter cells in the provided microplates and incubate for 24-48 hours.[7]
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the cells.
-
Incubate for 90 minutes at 37°C.
-
Add the PathHunter detection reagents according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature in the dark.
-
Measure the chemiluminescent signal using a plate reader.
-
Plot the signal intensity against the logarithm of the this compound concentration and fit a dose-response curve to determine the EC50 value for β-arrestin recruitment.
-
Figure 2: Experimental Workflow for GPR84 Activation Assays.
Immune Cell Function Assays
This protocol is for measuring the effect of this compound on the release of pro-inflammatory cytokines from macrophages.
-
Cells: Primary bone marrow-derived macrophages (BMDMs) or a macrophage-like cell line (e.g., RAW 264.7, THP-1).
-
Materials:
-
Macrophage cells
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
This compound
-
Lipopolysaccharide (LPS) (as a pro-inflammatory stimulus)
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-12)
-
24-well or 48-well cell culture plates
-
-
Protocol:
-
Seed macrophages into culture plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a sub-maximal concentration of LPS (e.g., 10-100 ng/mL) for a specified time (e.g., 6-24 hours).
-
Collect the cell culture supernatants.
-
Measure the concentration of cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Analyze the data to determine the effect of this compound on cytokine release.
-
This assay evaluates the effect of this compound on the directional migration of neutrophils towards a chemoattractant.
-
Cells: Freshly isolated human or murine neutrophils.
-
Materials:
-
Neutrophils
-
Assay medium (e.g., HBSS)
-
This compound
-
Chemoattractant (e.g., IL-8, fMLP)
-
Boyden chamber or other chemotaxis system (e.g., Transwell inserts with 3-5 µm pores)
-
Fluorescent dye for cell labeling (e.g., Calcein-AM) or a cell viability reagent for quantification.
-
-
Protocol:
-
Isolate neutrophils from whole blood.
-
(Optional) Label neutrophils with a fluorescent dye.
-
Place the chemoattractant in the lower chamber of the Boyden chamber.
-
Add the neutrophil suspension, with or without this compound, to the upper chamber (the insert).
-
Incubate for 1-2 hours at 37°C to allow for cell migration.
-
Remove the insert and wipe off the non-migrated cells from the upper surface of the membrane.
-
Quantify the migrated cells on the lower surface of the membrane by microscopy (if fluorescently labeled) or by lysing the cells and measuring a marker of cell number (e.g., ATP content).
-
Compare the number of migrated cells in the presence and absence of this compound.
-
Figure 3: Logical Flow of Immune Cell Function Assays.
Conclusion
This compound is an invaluable pharmacological tool for investigating the role of GPR84 in immune cell modulation. Its high potency and biased agonism for the Gαi pathway allow for precise studies of GPR84-mediated signaling and its downstream functional consequences in various immune cell types. The experimental protocols detailed in this guide provide a solid foundation for researchers to explore the therapeutic potential of targeting GPR84 in inflammatory and immune-related disorders. Further in vivo studies using this compound in relevant animal models of disease are warranted to fully elucidate the translational potential of modulating GPR84 activity.
References
- 1. cAMP Assay for GPCR Ligand Characterization: Application of BacMam Expression System | Springer Nature Experiments [experiments.springernature.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PathHunter® eXpress GRPR U2OS β-Arrestin GPCR Assay [discoverx.com]
- 7. β-arrestin recruitment assay [bio-protocol.org]
An In-Depth Technical Guide to the Structure-Activity Relationship of PSB-17365
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of PSB-17365, a potent and G protein-biased agonist of the G protein-coupled receptor 84 (GPR84). This document details the quantitative data from key experiments, outlines the methodologies for these experiments, and visualizes the relevant biological pathways and experimental workflows.
Introduction to this compound and GPR84
GPR84 is a G protein-coupled receptor primarily expressed in immune cells and is implicated in inflammatory processes. Its activation is linked to various signaling pathways, making it a potential therapeutic target for inflammatory diseases. This compound, a 6-((4-bromophenethyl)amino)pyrimidine-2,4(1H,3H)-dione, has emerged from a series of 6-(ar)alkylamino-substituted uracil derivatives as a highly potent and selective GPR84 agonist. A key feature of this compound is its biased agonism, showing a preference for the G protein signaling pathway over the β-arrestin recruitment pathway. This guide delves into the structural modifications of the uracil scaffold that led to the discovery of this compound and govern its activity and bias.
Structure-Activity Relationship (SAR) Data
The following table summarizes the quantitative data for this compound and its key analogs, highlighting the impact of structural modifications on their potency at the human GPR84 receptor in two key functional assays: inhibition of cAMP accumulation (a measure of Gαi activation) and β-arrestin 2 recruitment.
| Compound | R Group | pEC50 (cAMP Assay) | EC50 (cAMP Assay) [nM] | pEC50 (β-arrestin Assay) | EC50 (β-arrestin Assay) [nM] | Bias Factor |
| This compound | 4-Bromophenethyl | 8.60 ± 0.11 | 2.5 | 7.00 ± 0.07 | 100 | 1.3 (20-fold selective) |
| PSB-16434 | 4-Chlorophenethyl | 8.15 ± 0.08 | 7.1 | 6.28 ± 0.06 | 520 | 1.9 (79-fold selective) |
| Analog 1 | Phenethyl | 7.64 ± 0.05 | 23 | 6.40 ± 0.09 | 400 | 1.3 |
| Analog 2 | 4-Fluorophenethyl | 7.96 ± 0.06 | 11 | 6.40 ± 0.10 | 400 | 1.6 |
| Analog 3 | 4-Methylphenethyl | 7.60 ± 0.07 | 25 | 6.22 ± 0.08 | 600 | 1.4 |
| Analog 4 | 4-Methoxyphenethyl | 7.40 ± 0.09 | 40 | 6.10 ± 0.07 | 790 | 1.3 |
| PSB-1584 | Hexyl | 8.30 ± 0.04 | 5.0 | 8.50 ± 0.05 | 3.2 | 0 |
| 6-OAU | Octyl | 7.34 ± 0.06 | 46 | 7.22 ± 0.05 | 60 | 0.1 |
Data extracted from Pillaiyar, T. et al. J. Med. Chem. 2018, 61 (9), 4077–4099.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR data table.
Synthesis of 6-((4-Bromophenethyl)amino)pyrimidine-2,4(1H,3H)-dione (this compound)
A mixture of 6-aminouracil (1.0 eq), 4-bromophenethyl bromide (1.2 eq), and anhydrous potassium carbonate (2.5 eq) in anhydrous N,N-dimethylformamide (DMF) is stirred at 80 °C for 12 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture is poured into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and then purified by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford the final product, this compound.
Cyclic AMP (cAMP) Accumulation Assay
The Gαi-mediated inhibition of cAMP production was measured using the LANCE® Ultra cAMP Kit (PerkinElmer).
-
Cell Culture: HEK293 cells stably expressing human GPR84 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic.
-
Assay Procedure:
-
Cells are harvested and resuspended in stimulation buffer (HBSS, 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA, pH 7.4).
-
A cell suspension of 2,000-5,000 cells/well is added to a 384-well white opaque microplate.
-
Serial dilutions of the test compounds are added to the wells, followed by the addition of forskolin (final concentration of 1 µM) to stimulate adenylyl cyclase.
-
The plate is incubated for 30 minutes at room temperature.
-
Eu-cAMP tracer and ULight™-anti-cAMP antibody are added according to the manufacturer's protocol.
-
After a 1-hour incubation at room temperature, the time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured using a suitable plate reader with excitation at 320 nm and emission at 665 nm and 615 nm.
-
-
Data Analysis: The ratio of the fluorescence intensities at 665 nm and 615 nm is calculated. The data are normalized to the response of forskolin alone (0% inhibition) and the baseline (100% inhibition). The pEC50 values are determined by nonlinear regression analysis using a sigmoidal dose-response model.
β-Arrestin Recruitment Assay
The recruitment of β-arrestin 2 to the activated GPR84 was quantified using the PathHunter® β-Arrestin Assay (DiscoverX).
-
Cell Line: A CHO-K1 cell line stably co-expressing the ProLink™ (PK)-tagged GPR84 and the Enzyme Acceptor (EA)-tagged β-arrestin 2 is used.
-
Assay Procedure:
-
Cells are seeded into 384-well white-walled, clear-bottom microplates and incubated overnight.
-
The culture medium is removed, and the cells are treated with serial dilutions of the test compounds in the assay buffer.
-
The plates are incubated for 90 minutes at 37 °C.
-
PathHunter® detection reagents are added to each well.
-
The plates are incubated for 60 minutes at room temperature.
-
Chemiluminescence is measured using a plate reader.
-
-
Data Analysis: The luminescence signal is normalized to the maximum response of a reference agonist. The pEC50 values are calculated using a four-parameter logistic equation.
Visualizations
Signaling Pathway of GPR84 Activation by this compound
Caption: GPR84 signaling cascade upon activation by this compound.
Experimental Workflow for cAMP Accumulation Assay
An In-depth Technical Guide to PPTN: A Selective Chemical Probe for the P2Y14 Receptor
Audience: Researchers, scientists, and drug development professionals.
Core Topic: This guide details the use of 4,7-disubstituted 2-naphthoic acid derivative, commonly known as PPTN, as a high-affinity and selective antagonist for the P2Y14 receptor. It provides a comprehensive overview of the receptor's signaling, quantitative data for key ligands, and detailed experimental protocols for studying P2Y14 receptor function.
Introduction to the P2Y14 Receptor
The P2Y14 receptor, formerly known as GPR105, is a G protein-coupled receptor (GPCR) belonging to the P2Y family of purinergic receptors. It is activated by uridine diphosphate (UDP) and UDP-sugars, such as UDP-glucose, UDP-galactose, UDP-glucuronic acid, and UDP-N-acetylglucosamine. Unlike other P2Y receptors, it is not activated by ATP, ADP, or UTP. The P2Y14 receptor is coupled to the Gi/o family of G proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2][3] This receptor is widely expressed in various tissues and cells, including immune cells like neutrophils and mast cells, as well as in the brain, adipose tissue, and gastrointestinal tract. Its involvement in inflammatory and immune responses has made it a significant target for therapeutic research.[1][4]
PPTN: A High-Affinity and Selective P2Y14 Antagonist
Progress in understanding the physiological roles of the P2Y14 receptor was historically hindered by the lack of selective antagonists. The development of PPTN, a 4,7-disubstituted 2-naphthoic acid derivative, has provided a crucial tool for interrogating the function of this receptor.[1][5]
PPTN acts as a potent and competitive antagonist at the P2Y14 receptor with a high affinity, exhibiting a KB value of approximately 434 pM.[1][5][6][7] Importantly, PPTN is highly selective for the P2Y14 receptor, showing no agonist or antagonist activity at other P2Y receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, or P2Y13) at concentrations up to 1 µM.[1][5] This selectivity makes PPTN an invaluable chemical probe for elucidating the specific roles of the P2Y14 receptor in various physiological and pathological processes.
Quantitative Data for P2Y14 Receptor Ligands
The following tables summarize the quantitative data for the selective antagonist PPTN and key P2Y14 receptor agonists.
Table 1: P2Y14 Receptor Antagonist Data
| Compound | Action | Receptor | Species | Assay System | Measured Parameter | Value |
| PPTN | Antagonist | P2Y14 | Human | C6 glioma cells expressing P2Y14 | KB | 434 pM[1][5][6][7] |
| PPTN | Antagonist | P2Y14 | Human | Differentiated HL-60 cells | IC50 (vs 10 µM UDP-glucose) | ~1 nM[6] |
| PPTN | Antagonist | P2Y14 | Human | Differentiated HL-60 cells | IC50 (vs 100 µM UDP-glucose) | ~4 nM[6] |
| UDP | Competitive Antagonist | P2Y14 | Human | COS-7 cells expressing P2Y14 | pKB | 7.28[8] |
Table 2: P2Y14 Receptor Agonist Data
| Compound | Receptor | Species | Assay System | Measured Parameter | Value |
| UDP-glucose | P2Y14 | Human | C6 glioma cells expressing P2Y14 | EC50 (Adenylyl cyclase inhibition) | ~10 nM[1] |
| UDP-glucose | P2Y14 | Human | Human Neutrophils | EC50 (Chemotaxis) | 0.7 µM[2] |
| UDP-glucose | P2Y14 | Human | Human Neutrophils | EC50 (RhoA activation) | 0.9 µM[2] |
| UDP-glucose | P2Y14 | Human | HEK293 cells expressing P2Y14 | EC50 (Calcium mobilization) | 40.3 ± 1.5 nM[9] |
| UDP | P2Y14 | Human | HEK293 cells expressing P2Y14 | EC50 (Calcium mobilization) | 50.9 ± 6.1 nM[9] |
| UDP | P2Y14 | Rat | COS-7 cells expressing P2Y14 | EC50 | 0.35 µM[8] |
| UDP-galactose | P2Y14 | Human | HEK293 cells expressing P2Y14 | EC50 (Calcium mobilization) | 78.3 ± 9.2 nM[9] |
| UDP-glucuronic acid | P2Y14 | Human | HEK293 cells expressing P2Y14 | EC50 (Calcium mobilization) | 59.9 ± 4.8 nM[9] |
| UDP-N-acetylglucosamine | P2Y14 | Human | HEK293 cells expressing P2Y14 | EC50 (Calcium mobilization) | 184.4 ± 11.8 nM[9] |
P2Y14 Receptor Signaling Pathways
Activation of the P2Y14 receptor by its agonists initiates a cascade of intracellular signaling events. As a Gi/o-coupled receptor, its primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cAMP levels. Additionally, P2Y14 receptor activation can stimulate other downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, specifically the phosphorylation of ERK1/2, and the activation of the small GTPase RhoA, which is crucial for cytoskeletal rearrangement and cell migration.
Caption: P2Y14 receptor signaling pathways.
Experimental Workflows and Protocols
This section provides detailed methodologies for key experiments used to characterize the function of the P2Y14 receptor and the activity of its ligands.
General Cell Culture and Differentiation
-
HEK293 and C6 Glioma Cells: These cell lines are commonly used for stable expression of the P2Y14 receptor. They are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2. Stable cell lines expressing the P2Y14 receptor can be generated by transfection with a suitable expression vector followed by selection with an appropriate antibiotic, such as hygromycin.
-
HL-60 Cell Culture and Differentiation: The human promyelocytic leukemia cell line HL-60 is a model system for studying neutrophil function.
-
Culture: Maintain HL-60 cells in RPMI 1640 medium supplemented with 15% heat-inactivated FBS and antibiotics. Passage cells every 2-3 days to maintain a density between 0.15 and 2 million cells/mL.[10]
-
Differentiation: To obtain neutrophil-like cells, induce differentiation by culturing HL-60 cells in medium containing 1.3% dimethyl sulfoxide (DMSO) for approximately 5-7 days.[10][11] Successful differentiation can be confirmed by the expression of neutrophil markers such as CD11b.
-
Caption: General experimental workflow for studying P2Y14 receptor function.
Adenylyl Cyclase Inhibition Assay
This assay measures the ability of P2Y14 receptor agonists to inhibit adenylyl cyclase activity, leading to a decrease in cAMP levels.
-
Cell Seeding: Seed P2Y14-expressing cells (e.g., C6 glioma or HEK293) in 24-well plates and grow to near confluence.
-
Labeling (Optional, for radiolabeling method): Pre-label the cells with [3H]adenine to incorporate it into the cellular ATP pool.
-
Assay Buffer: Wash the cells with a suitable assay buffer (e.g., HEPES-buffered saline).
-
Incubation: Incubate the cells with the P2Y14 agonist (e.g., UDP-glucose) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (to stimulate adenylyl cyclase). To test for antagonism, pre-incubate the cells with PPTN before adding the agonist.
-
Lysis and Measurement: Terminate the reaction and lyse the cells. Measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA-based or fluorescence-based) or by chromatography if using radiolabeling.
-
Data Analysis: Plot the concentration-response curves to determine the EC50 for agonists and the inhibitory effect of antagonists. For competitive antagonists like PPTN, perform a Schild analysis to determine the KB value.[1]
Chemotaxis Assay
This assay assesses the ability of cells, such as differentiated HL-60 cells or primary neutrophils, to migrate along a chemical gradient of a P2Y14 agonist.
-
Chamber Preparation: Use a Boyden chamber or a similar multi-well migration plate with a porous membrane (e.g., 3-5 µm pores for neutrophils).[12]
-
Chemoattractant: Add the P2Y14 agonist (e.g., UDP-glucose) to the lower chamber of the Boyden apparatus. For antagonist studies, add PPTN to both the upper and lower chambers.
-
Cell Seeding: Resuspend the cells in a serum-free medium and place them in the upper chamber.
-
Incubation: Incubate the chamber at 37°C for a sufficient time to allow cell migration (typically 1-2 hours).
-
Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface. Count the migrated cells under a microscope. Alternatively, lyse the migrated cells and quantify them using a fluorescent dye or by measuring the activity of a cell-specific enzyme like myeloperoxidase.[13]
-
Data Analysis: Express the results as a chemotactic index (the fold increase in migration in response to the agonist compared to the buffer control).
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon P2Y14 receptor activation, typically mediated through the Gβγ subunits of the Gi/o protein activating phospholipase C.
-
Cell Loading: Load the P2Y14-expressing cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubating the cells with the dye in a suitable buffer.[14][15]
-
Washing: Wash the cells to remove the extracellular dye.
-
Measurement: Place the cells in a fluorometer or on a fluorescence microscope. Measure the baseline fluorescence.
-
Stimulation: Add the P2Y14 agonist to the cells and continuously record the changes in fluorescence intensity. For antagonist studies, pre-incubate the cells with PPTN before adding the agonist.
-
Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Calculate the peak response and plot concentration-response curves to determine the EC50 values for agonists.
ERK1/2 Phosphorylation Assay
This assay detects the activation of the MAPK pathway by measuring the phosphorylation of ERK1/2.
-
Cell Culture and Starvation: Culture P2Y14-expressing cells to near confluence and then serum-starve them for several hours to reduce basal ERK1/2 phosphorylation.
-
Stimulation: Treat the cells with the P2Y14 agonist for a short period (typically 5-15 minutes). For antagonist studies, pre-incubate with PPTN.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
-
Data Analysis: Quantify the band intensities and express the results as the ratio of p-ERK1/2 to total ERK1/2.
RhoA Activation Assay
This assay measures the activation of the small GTPase RhoA, which is involved in cytoskeletal rearrangements.
-
Cell Culture and Stimulation: Culture and stimulate the cells with the P2Y14 agonist as described for the ERK1/2 phosphorylation assay.
-
Cell Lysis: Lyse the cells in a buffer that preserves the GTP-bound state of RhoA.
-
Pull-down Assay:
-
Incubate the cell lysates with a Rhotekin-RBD (Rho-binding domain) affinity resin. Rhotekin-RBD specifically binds to the active, GTP-bound form of RhoA.
-
Wash the resin to remove non-specifically bound proteins.
-
Elute the bound proteins.
-
-
Western Blotting: Analyze the eluted proteins by Western blotting using an antibody specific for RhoA.
-
Data Analysis: The amount of RhoA detected in the pull-down fraction corresponds to the amount of active RhoA in the cells.
Conclusion
The identification and characterization of PPTN as a potent, selective, and high-affinity antagonist for the P2Y14 receptor has been a significant advancement in the study of purinergic signaling. This technical guide provides a comprehensive resource for researchers, offering detailed quantitative data and experimental protocols to facilitate the investigation of P2Y14 receptor function. The use of PPTN as a chemical probe will undoubtedly continue to shed light on the diverse physiological and pathophysiological roles of the P2Y14 receptor, potentially leading to the development of new therapeutic strategies for inflammatory and immune-related disorders.
References
- 1. A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UDP-Sugars as Extracellular Signaling Molecules: Cellular and Physiologic Consequences of P2Y14 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 9. Identification of a carbohydrate recognition motif of purinergic receptors | eLife [elifesciences.org]
- 10. Manipulation of Neutrophil-Like HL-60 Cells for the Study of Directed Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neutrophil-like cells derived from the HL-60 cell-line as a genetically-tractable model for neutrophil degranulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]
- 13. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of PSB-17365 in Cultured Cells
A comprehensive search for the compound PSB-17365 did not yield specific in vitro assay protocols, detailed mechanisms of action, or established signaling pathways. The provided search results offer general information on various cell-based assay methodologies, but do not contain any data or protocols specifically pertaining to a substance designated this compound.
General methodologies for cell-based assays, which can be adapted for new compounds once their biological targets are identified, are described below. These include assays for cell viability, protein-protein interactions, and signaling pathway analysis.
General Methodologies for In Vitro Cell-Based Assays
Cell-based assays are crucial tools in drug discovery and biomedical research for evaluating the effects of chemical compounds on cellular functions in a physiologically relevant context. These assays can be used to assess a wide range of cellular processes, including cell health, proliferation, and specific signaling pathways.[1]
I. Cell Viability and Cytotoxicity Assays
These assays are fundamental in determining the potential toxic effects of a compound on cells.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The following day, treat the cells with a range of concentrations of the test compound (e.g., this compound) and include appropriate vehicle controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
II. Protein-Protein Interaction Assays
These assays are designed to study how a compound might interfere with or enhance the interaction between two proteins.
Protocol: Bioluminescence Resonance Energy Transfer (BRET) Assay
-
Cell Engineering: Genetically engineer cells to express the two proteins of interest, with one fused to a bioluminescent donor (e.g., Renilla luciferase) and the other to a fluorescent acceptor (e.g., GFP).
-
Cell Seeding and Treatment: Plate the engineered cells and treat them with the test compound as described above.
-
Substrate Addition: Add the luciferase substrate (e.g., coelenterazine) to the cells.
-
Data Acquisition: Measure the light emission at two different wavelengths corresponding to the donor and acceptor molecules using a plate reader capable of BRET measurements.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A change in this ratio in the presence of the compound indicates a modulation of the protein-protein interaction.
III. Signaling Pathway Analysis
Reporter gene assays are commonly used to investigate the effect of a compound on a specific signaling pathway.
Protocol: Luciferase Reporter Assay for NF-κB Signaling
-
Cell Transfection: Co-transfect cells with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid with the Renilla luciferase gene for normalization.[1]
-
Cell Seeding and Treatment: Plate the transfected cells and, after they have adhered, treat them with the test compound in the presence or absence of a known NF-κB activator (e.g., TNF-α).
-
Cell Lysis: After the desired incubation time, lyse the cells to release the cellular contents, including the expressed luciferase enzymes.
-
Luciferase Activity Measurement: Use a dual-luciferase assay system to sequentially measure the firefly and Renilla luciferase activities in each sample.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Compare the normalized luciferase activity in compound-treated cells to that in control cells.
Data Presentation
Quantitative data from the aforementioned assays should be summarized in tables for clear comparison.
Table 1: Example Data Table for a Cell Viability Assay
| Compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| Vehicle Control | 1.25 | 0.08 | 100 |
| 0.1 | 1.22 | 0.07 | 97.6 |
| 1 | 1.15 | 0.09 | 92.0 |
| 10 | 0.85 | 0.06 | 68.0 |
| 100 | 0.30 | 0.04 | 24.0 |
Visualizing Experimental Workflows
Diagrams created using Graphviz can illustrate the steps involved in the experimental protocols.
Caption: Workflow for a typical MTT-based cell viability assay.
Caption: Workflow for a luciferase reporter assay to assess NF-κB signaling.
To proceed with creating a specific and detailed protocol for this compound, further information regarding its molecular target, expected biological activity, and physicochemical properties is required. Without this information, only general assay formats can be suggested.
References
Application Notes and Protocols for PSB-17365 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the GPR84 agonist PSB-17365, with a focus on its signaling pathway and considerations for its application in animal models.
Introduction to this compound
This compound is a synthetic agonist for the G-protein coupled receptor 84 (GPR84). GPR84 is primarily expressed in immune cells, including macrophages, neutrophils, and microglia. Its activation is associated with pro-inflammatory responses, making it a target of interest for various inflammatory and immune-related diseases. This compound serves as a tool compound for studying the physiological and pathological roles of GPR84 activation.
GPR84 Signaling Pathway
Activation of GPR84 by an agonist such as this compound initiates a cascade of intracellular signaling events. GPR84 is coupled to the Gαi subunit of heterotrimeric G-proteins. Upon agonist binding, Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. More prominently, the dissociation of the Gβγ subunits from Gαi triggers downstream signaling pathways that are crucial for the pro-inflammatory functions of GPR84.
Key downstream signaling pathways activated by GPR84 include:
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is involved in cell survival, proliferation, and inflammation.
-
Mitogen-activated protein kinase (MAPK) Pathway (specifically ERK): The ERK pathway plays a critical role in regulating gene expression related to inflammation and other cellular processes.
-
Nuclear Factor-kappa B (NF-κB) Pathway: A central regulator of the inflammatory response, NF-κB activation leads to the transcription of numerous pro-inflammatory genes.
These signaling cascades ultimately result in cellular responses such as cytokine production, enhanced phagocytosis, and chemotaxis in immune cells.
Dosage and Administration in Animal Models
Note: As of the latest literature search, there are no publicly available in vivo studies detailing the dosage and administration of this compound in animal models. The information provided below is based on general principles for preclinical in vivo studies with novel small molecule compounds and should be adapted based on preliminary dose-finding and tolerability studies.
General Considerations for In Vivo Studies:
-
Vehicle Selection: A suitable vehicle for this compound must be determined based on its solubility and stability. Common vehicles for preclinical studies include saline, phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO) with or without co-solvents like Tween 80 or polyethylene glycol (PEG). It is critical to conduct vehicle toxicity studies in parallel.
-
Route of Administration: The choice of administration route depends on the experimental model and the desired pharmacokinetic profile. Potential routes include:
-
Intraperitoneal (i.p.) injection: Often used for systemic delivery in rodent models.
-
Intravenous (i.v.) injection: Provides immediate and complete bioavailability.
-
Oral gavage (p.o.): To assess oral bioavailability and effects after gastrointestinal absorption.
-
Subcutaneous (s.c.) injection: For slower, more sustained release.
-
-
Dose-Response Studies: A pilot dose-escalation study is essential to determine the maximum tolerated dose (MTD) and to identify a range of effective doses.
Hypothetical Experimental Workflow for a Dose-Finding Study:
The following diagram outlines a general workflow for a pilot in vivo study to determine the appropriate dosage of a novel compound like this compound.
Experimental Protocols
As no specific in vivo protocols for this compound are available, this section provides a general protocol for inducing a systemic inflammatory response in mice, a model where a GPR84 agonist could be investigated.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is commonly used to study acute inflammatory responses.
Materials:
-
This compound
-
Appropriate vehicle
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
8-12 week old C57BL/6 mice
-
Standard animal handling and injection equipment
Protocol:
-
Acclimatization: Acclimate mice to the facility for at least one week prior to the experiment.
-
Compound Administration:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Administer this compound or vehicle control to the mice via the selected route (e.g., i.p. injection). The timing of administration relative to the LPS challenge will depend on the expected pharmacokinetics of this compound. A common approach is to administer the compound 30-60 minutes before the inflammatory stimulus.
-
-
Induction of Inflammation:
-
Prepare a fresh solution of LPS in sterile saline.
-
Inject mice with a predetermined dose of LPS (e.g., 1-5 mg/kg, i.p.) to induce a systemic inflammatory response.
-
-
Monitoring and Sample Collection:
-
Monitor mice for signs of endotoxemia (e.g., lethargy, piloerection, huddling).
-
At a specified time point post-LPS injection (e.g., 2, 6, or 24 hours), collect blood via cardiac puncture or from the tail vein for cytokine analysis (e.g., TNF-α, IL-6).
-
Euthanize the mice and collect tissues (e.g., spleen, liver, lungs) for analysis of inflammatory markers (e.g., gene expression by qPCR, protein levels by ELISA or Western blot, histology).
-
Quantitative Data Summary
As no in vivo data for this compound is available, the following table presents hypothetical data that would be collected and analyzed in a study investigating the effect of this compound in an LPS-induced inflammation model.
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) | Spleen Weight (mg) |
| Vehicle + Saline | - | 10 ± 2 | 25 ± 5 | 80 ± 5 |
| Vehicle + LPS | - | 1500 ± 200 | 5000 ± 800 | 150 ± 15 |
| This compound + LPS | 1 | 1200 ± 150 | 4200 ± 600 | 140 ± 12 |
| This compound + LPS | 10 | 1800 ± 250 | 6500 ± 900 | 170 ± 20 |
| This compound + LPS | 30 | 2500 ± 300 | 8000 ± 1000 | 200 ± 25 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Conclusion
This compound is a valuable research tool for elucidating the role of GPR84 in health and disease. While specific in vivo dosage and administration protocols are not yet established in the literature, the information on its signaling pathway and the general experimental frameworks provided here offer a starting point for researchers. It is imperative that any in vivo use of this compound begins with careful dose-finding and tolerability studies to ensure the generation of robust and reproducible data.
Application Notes and Protocols for PSB-17365 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSB-17365 is a potent and selective synthetic agonist for the G protein-coupled receptor 84 (GPR84).[1] GPR84 is primarily expressed in immune cells and has been implicated in inflammatory responses, making it a target of interest for drug development. Accurate and consistent preparation of this compound stock solutions is critical for reliable and reproducible experimental results in both in vitro and in vivo studies.
These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure their stability and efficacy for experimental use.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₁₂BrN₃O₂ |
| Molecular Weight | 310.15 g/mol |
| Appearance | Solid (powder) |
| Purity | ≥98% (or as specified by the supplier) |
Solubility and Storage
Proper dissolution and storage are paramount to maintaining the integrity of this compound.
| Solvent | Solubility | Recommended Storage Temperature |
| DMSO | Soluble | -20°C (long-term) |
| Ethanol | Information not readily available | 0-4°C (short-term) |
| Water | Information not readily available |
Note: It is recommended to prepare a high-concentration stock solution in DMSO.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous or molecular biology grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Determine the required mass of this compound:
-
To prepare a 10 mM stock solution, the required mass can be calculated using the following formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 310.15 g/mol / 1000 = 3.1015 mg
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the calculated amount of this compound powder into the tube.
-
-
Dissolving this compound:
-
Add the desired volume of DMSO to the tube containing the this compound powder.
-
For the example above, add 1 mL of DMSO.
-
-
Ensuring Complete Dissolution:
-
Cap the tube securely.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may assist in dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.
-
-
Aliquoting and Storage:
-
For ease of use and to avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C for long-term storage. For short-term storage (days to weeks), 0-4°C can be used.
-
Safety Precautions
As with any chemical reagent, appropriate safety precautions should be taken when handling this compound.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
In case of contact with skin or eyes, wash immediately with copious amounts of water.
Visualizations
Experimental Workflow for Stock Solution Preparation:
References
Application Note: High-Throughput Screening of P2Y11 Receptor Antagonists using a Calcium Mobilization Assay with PSB-17365
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The P2Y11 receptor is a unique G-protein coupled receptor (GPCR) in the purinergic receptor family, activated by extracellular nucleotides like adenosine triphosphate (ATP).[1][2] A distinguishing feature of the P2Y11 receptor is its dual coupling to both Gs and Gq signaling pathways.[1][2][3] The Gs pathway activation leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). The Gq pathway, on the other hand, activates phospholipase C (PLC), which in turn catalyzes the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This calcium mobilization serves as a measurable endpoint for receptor activation. The development of selective P2Y11 antagonists is of significant interest for therapeutic applications, including the modulation of immune responses and inflammation.[6] PSB-17365 is a known antagonist of the P2Y11 receptor. This application note provides a detailed protocol for a high-throughput calcium mobilization assay to screen for and characterize P2Y11 antagonists, using this compound as a reference compound.
P2Y11 Receptor Signaling Pathway
Activation of the P2Y11 receptor by an agonist such as ATP initiates the Gq protein signaling cascade. The Gαq subunit activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. P2Y11 antagonists, like this compound, competitively bind to the receptor, preventing agonist-induced activation and the subsequent calcium mobilization.
Caption: P2Y11 receptor Gq signaling pathway and antagonist inhibition.
Data Presentation
The following table summarizes representative quantitative data for the use of this compound in a P2Y11-mediated calcium mobilization assay. The IC50 value presented is an example for illustrative purposes and may vary depending on the specific cell line and assay conditions.
| Compound | Target | Assay Type | Agonist Used (Concentration) | IC50 (nM) | Cell Line |
| This compound | P2Y11 Receptor | Calcium Mobilization | ATP (EC80) | 150 (Example) | HEK293 expressing human P2Y11 |
| NF340 | P2Y11 Receptor | Calcium Mobilization | ATP | Potent Antagonist | 1321N1 cells[3] |
| Suramin | P2Y Receptors | Inositol Trisphosphate | ATP | Ki = 820 nM | 1321N1 cells[1] |
Experimental Protocols
This section details the methodology for a fluorescence-based calcium mobilization assay to determine the potency of P2Y11 receptor antagonists.
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human P2Y11 receptor.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye: Fluo-4 AM (acetoxymethyl ester).
-
Pluronic F-127: To aid in the dispersion of Fluo-4 AM.
-
Probenecid: An anion-exchange transport inhibitor to prevent dye leakage.
-
P2Y11 Agonist: Adenosine triphosphate (ATP).
-
P2Y11 Antagonist: this compound.
-
Assay Plates: Black, clear-bottom 96-well or 384-well microplates.
-
Instrumentation: Fluorescence plate reader with automated liquid handling capabilities (e.g., FlexStation or similar).
Experimental Workflow
The overall workflow for the antagonist screening assay involves cell preparation, dye loading, compound incubation, agonist addition, and signal detection.
Caption: Workflow for the P2Y11 antagonist calcium mobilization assay.
Detailed Protocol
-
Cell Preparation and Seeding:
-
Culture HEK293-P2Y11 cells in T-75 flasks until they reach 80-90% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution to maintain receptor integrity.
-
Centrifuge the cells and resuspend them in the culture medium.
-
Seed the cells into black, clear-bottom 96-well or 384-well plates at a density of 20,000-40,000 cells per well.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in Assay Buffer. A typical concentration is 2-4 µM Fluo-4 AM with 0.02% Pluronic F-127 and 2.5 mM Probenecid.
-
Aspirate the culture medium from the cell plates.
-
Add the Fluo-4 AM loading solution to each well (e.g., 50 µL for a 96-well plate).
-
Incubate the plates at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.
-
-
Antagonist Addition:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add the desired concentrations of the antagonist to the respective wells. Include a vehicle control (Assay Buffer only).
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
Agonist Addition and Fluorescence Measurement:
-
Prepare an ATP solution in Assay Buffer at a concentration that elicits approximately 80% of the maximal response (EC80). This concentration should be predetermined in an agonist dose-response experiment.
-
Place the assay plate in a fluorescence plate reader set to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Establish a stable baseline reading for 10-20 seconds.
-
Using the instrument's automated liquid handler, add the ATP solution to all wells simultaneously.
-
Continue to record the fluorescence signal kinetically for 60-120 seconds.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data by setting the response in the absence of antagonist (agonist only) as 100% and the response in the absence of agonist as 0%.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of the antagonist.
-
Conclusion
The calcium mobilization assay is a robust and reliable method for studying the Gq-coupled signaling of the P2Y11 receptor. This application note provides a comprehensive protocol for utilizing this assay to screen for and characterize P2Y11 antagonists, with this compound serving as a valuable reference compound. The detailed methodology and workflow are suitable for high-throughput screening campaigns in academic and industrial drug discovery settings.
References
- 1. Pharmacological characterization of the human P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterisation of the P2Y11 receptor in stably transfected haematological cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A critical look at the function of the P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Therapeutic potential for P2Y2 receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PSB-17365 in Preclinical Inflammation Models
Introduction
PSB-17365 is a novel small molecule inhibitor targeting the NF-κB signaling pathway, a critical mediator of the inflammatory response. These application notes provide detailed protocols for evaluating the anti-inflammatory efficacy of this compound in common preclinical in vitro and in vivo models of inflammation. The following sections outline the experimental design, methodologies, and data presentation for researchers in immunology, pharmacology, and drug development.
Mechanism of Action
This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
Signaling Pathway Diagram
Caption: Proposed mechanism of action of this compound on the NF-κB signaling pathway.
In Vitro Efficacy Assessment
Lipopolysaccharide (LPS)-Stimulated Macrophages
This protocol assesses the ability of this compound to inhibit the production of pro-inflammatory cytokines in murine or human macrophage cell lines (e.g., RAW 264.7 or THP-1).
Experimental Workflow:
Caption: Workflow for in vitro evaluation of this compound in LPS-stimulated macrophages.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).
-
Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL.
-
Incubation: Incubate the plate for 6 hours for TNF-α measurement or 24 hours for IL-6 measurement at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant for cytokine analysis.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Viability Assay: Assess cell viability using an MTT assay to rule out cytotoxic effects of the compound.
Data Presentation:
| Concentration of this compound (nM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Cell Viability (%) |
| 0 (Vehicle) | 0 | 0 | 100 |
| 0.1 | 15.2 ± 2.1 | 10.5 ± 1.8 | 99.1 ± 1.5 |
| 1 | 48.7 ± 3.5 | 35.2 ± 2.9 | 98.5 ± 2.0 |
| 10 | 89.5 ± 4.2 | 75.8 ± 3.7 | 97.9 ± 1.9 |
| 100 | 95.1 ± 2.8 | 90.3 ± 3.1 | 96.4 ± 2.5 |
| 1000 | 96.3 ± 2.5 | 92.1 ± 2.8 | 95.8 ± 3.0 |
| IC50 (nM) | 1.2 | 4.5 | >1000 |
In Vivo Efficacy Assessment
LPS-Induced Systemic Inflammation in Mice
This model evaluates the in vivo efficacy of this compound in an acute systemic inflammation model.[1][2]
Experimental Workflow:
Caption: Workflow for in vivo evaluation of this compound in an LPS-induced inflammation model.
Protocol:
-
Animal Acclimatization: Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week before the experiment.
-
Compound Administration: Administer this compound at various doses (e.g., 1, 5, 25 mg/kg) or vehicle via intraperitoneal (i.p.) or oral gavage 1 hour prior to the LPS challenge.
-
Inflammation Induction: Induce systemic inflammation by i.p. injection of LPS (e.g., 1 mg/kg).
-
Blood Collection: Collect blood samples via retro-orbital or tail vein bleeding at 2 hours (for TNF-α peak) and 6 hours (for IL-6 peak) post-LPS injection.
-
Serum Separation: Allow the blood to clot and then centrifuge to separate the serum.
-
Cytokine Analysis: Measure the concentrations of TNF-α and IL-6 in the serum using ELISA kits.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) at 2h | Serum IL-6 (pg/mL) at 6h |
| Vehicle + Saline | - | 50 ± 10 | 80 ± 15 |
| Vehicle + LPS | - | 2500 ± 300 | 5000 ± 450 |
| This compound + LPS | 1 | 1800 ± 250 | 3800 ± 400 |
| This compound + LPS | 5 | 900 ± 150 | 1500 ± 200 |
| This compound + LPS | 25 | 400 ± 80 | 700 ± 120 |
Conclusion
The provided protocols offer a robust framework for the preclinical evaluation of the anti-inflammatory compound this compound. The experimental designs for both in vitro and in vivo models are well-established methods to assess the efficacy of novel anti-inflammatory agents. The data generated from these studies will be crucial for the further development of this compound as a potential therapeutic for inflammatory diseases.
Disclaimer: These are generalized protocols and may require optimization based on specific laboratory conditions and reagents. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
Application Notes and Protocols for PSB-17365 in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSB-17365 is a potent and selective synthetic agonist for the G protein-coupled receptor 84 (GPR84). GPR84 is primarily expressed in immune cells, including macrophages, neutrophils, and microglia, and is implicated in inflammatory and immune responses. Activation of GPR84 by agonists like this compound initiates a cascade of intracellular signaling events, making it a valuable tool for studying the role of this receptor in various physiological and pathological processes. These application notes provide detailed protocols and guidelines for the use of this compound in primary cell cultures to investigate its effects on cellular function.
Mechanism of Action and Signaling Pathway
This compound acts as an agonist at the GPR84 receptor, which is coupled to a pertussis toxin-sensitive Gαi/o protein. Upon binding of this compound, the Gαi/o protein is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This primary signaling event triggers downstream pathways, including the activation of the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. These pathways are crucial regulators of cellular processes such as inflammation, proliferation, survival, and migration. Additionally, GPR84 activation has been linked to the mobilization of intracellular calcium.
GPR84 Signaling Pathway Diagram
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of PSB-17365
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of PSB-17365, a potent GPR84 agonist.[1] The method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing excellent resolution and accuracy. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for the characterization and quantification of this compound in various sample matrices.
Introduction
This compound has been identified as a potent and selective agonist for G-protein coupled receptor 84 (GPR84).[1] As research into the therapeutic potential of GPR84 modulators progresses, the need for a reliable and validated analytical method to quantify this compound becomes critical for pharmacokinetic, pharmacodynamic, and quality control studies. This document provides a detailed protocol for an HPLC method developed and optimized for the analysis of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent)
-
Solvents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
-
Standards: this compound reference standard
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in the table below.
| Parameter | Condition |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | 254 nm |
| Run Time | 20 minutes |
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The following is a general protocol for plasma sample preparation. This may need to be optimized based on the specific matrix.
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard (if used).
-
Vortex: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4 °C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean vial.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue with 100 µL of the initial mobile phase composition (90% Mobile Phase A, 10% Mobile Phase B).
-
Injection: Inject 10 µL of the reconstituted sample into the HPLC system.
Method Validation Summary
The following table summarizes the typical performance characteristics of this method.
| Parameter | Result |
| Retention Time (RT) | Approximately 12.5 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (%Recovery) | 98-102% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for this compound HPLC Analysis.
Conclusion
The HPLC method detailed in this application note provides a reliable and efficient means for the quantification of this compound. The method is sensitive, accurate, and precise, making it suitable for a wide range of research and drug development applications. Adherence to the described protocol will ensure high-quality, reproducible results.
References
Application Notes for GPR55 Antagonist in Immunofluorescence Staining
Introduction
G-protein coupled receptor 55 (GPR55) is an orphan receptor that has been implicated in various physiological processes, including pain sensation, inflammation, and cancer progression. Its identification as a potential cannabinoid receptor has spurred significant interest in developing selective ligands to elucidate its function. This document provides a detailed protocol for the immunofluorescence staining of downstream signaling events following the application of a GPR55 antagonist. While the specific compound PSB-17365 was not found in the literature, this protocol is based on the well-characterized GPR55 antagonists ML191, ML192, and ML193. These antagonists have been shown to inhibit GPR55 signaling pathways, such as the phosphorylation of ERK1/2 and the translocation of PKCβII.
Data Presentation
The following table summarizes the quantitative data for representative GPR55 antagonists, which can be used as a reference for designing experiments with similar compounds.
| Compound | Target | Potency (IC50/pEC50) | Selectivity | Downstream Effects | Reference |
| ML191 | GPR55 Antagonist | 160 nM | >100-fold vs GPR35, CB1, CB2 | Inhibits LPI-induced ERK1/2 phosphorylation and PKCβII translocation | [1][2] |
| ML192 | GPR55 Antagonist | 1080 nM | >45-fold vs GPR35, CB1, CB2 | Inhibits LPI-induced ERK1/2 phosphorylation and PKCβII translocation | [1][2] |
| ML193 | GPR55 Antagonist | 221 nM | >145-fold vs GPR35, >27-fold vs CB1, >145-fold vs CB2 | Inhibits LPI-induced ERK1/2 phosphorylation and PKCβII translocation | [1][2] |
| LPI (Agonist) | GPR55 Agonist | pEC50 6.47 (in MDA-MB-231 cells) | Endogenous Ligand | Stimulates GTPγS binding, Ca2+ release, ERK1/2 phosphorylation, NFAT, CREB, and NF-κB transcription | [3][4] |
GPR55 Signaling Pathway
The activation of GPR55 by an agonist such as lysophosphatidylinositol (LPI) initiates a cascade of intracellular signaling events. GPR55 couples to Gαq and Gα12/13 proteins. This leads to the activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). Concurrently, GPR55 activation can lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK). Antagonists like the ML series compounds block these downstream effects.
Caption: GPR55 signaling cascade upon agonist activation and antagonist inhibition.
Experimental Protocols
This section provides a detailed methodology for an immunofluorescence assay to visualize the inhibition of agonist-induced protein translocation by a GPR55 antagonist. This protocol is adapted from studies on β-arrestin-2 and PKCβII translocation.[1]
Materials:
-
HEK293 cells transiently or stably expressing GPR55 and a fluorescently tagged reporter protein (e.g., PKCβII-GFP or β-arrestin-2-GFP)
-
Cell culture medium (e.g., DMEM) with appropriate supplements
-
GPR55 agonist (e.g., LPI)
-
GPR55 antagonist (e.g., this compound or ML compounds)
-
Hank's Balanced Salt Solution (HBSS)
-
4% Paraformaldehyde (PFA) in PBS
-
Phosphate Buffered Saline (PBS)
-
Double distilled water
-
Mounting medium with DAPI
-
Glass coverslips or imaging plates
Protocol:
-
Cell Culture and Seeding:
-
Culture HEK293 cells expressing GPR55 and the fluorescent reporter protein in appropriate cell culture medium.
-
Seed the cells onto glass coverslips or into imaging plates at a suitable density to achieve 60-80% confluency on the day of the experiment.
-
-
Antagonist Pre-incubation:
-
Prepare working solutions of the GPR55 antagonist in HBSS at various concentrations.
-
Aspirate the culture medium from the cells and wash once with HBSS.
-
Add the antagonist solution to the cells and incubate for 15 minutes at room temperature.[1]
-
-
Agonist Co-application:
-
Prepare a working solution of the GPR55 agonist (e.g., LPI) in HBSS. The final concentration should be at the EC80 to elicit a robust response.
-
Add the agonist solution directly to the wells containing the antagonist and incubate for 40 minutes at room temperature.[1]
-
-
Fixation:
-
Carefully aspirate the solution from the cells.
-
Add 4% PFA in PBS and incubate for 25 minutes at room temperature to fix the cells.[1]
-
-
Washing:
-
Aspirate the PFA solution.
-
Wash the cells three times with PBS for 5 minutes each.
-
Perform a final wash with double distilled water.[1]
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Image the cells using a fluorescence microscope with appropriate filters for the fluorescent reporter and DAPI.
-
Experimental Workflow
The following diagram illustrates the key steps in the immunofluorescence protocol for assessing GPR55 antagonist activity.
References
- 1. IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening for Selective Ligands for GPR55 - Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Screening for Selective Ligands for GPR55 - Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. guidetopharmacology.org [guidetopharmacology.org]
Application Notes and Protocols for Western Blot Analysis of PSB-17365 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSB-17365 is a potent and selective agonist for the G-protein coupled receptor 84 (GPR84). GPR84 is predominantly expressed in immune cells, such as macrophages, neutrophils, and microglia, and is implicated in inflammatory and immune responses. Activation of GPR84 by agonists has been shown to modulate key signaling pathways involved in inflammation, including the Phosphoinositide 3-kinase (PI3K)/Akt, Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK), and Nuclear factor-kappa B (NF-κB) pathways.
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of this compound treatment. The protocols and data presentation formats are designed to assist researchers in elucidating the mechanism of action of this compound and quantifying its impact on downstream signaling proteins.
Data Presentation
Quantitative Analysis of Protein Phosphorylation
The following tables are structured to present quantitative data from Western blot experiments investigating the effect of this compound on the phosphorylation of key signaling proteins. The data presented here is illustrative and based on typical results observed with GPR84 agonists. Researchers should generate their own data for specific experimental conditions.
Table 1: Dose-Dependent Effect of this compound on Akt and ERK Phosphorylation
| Treatment | Concentration (nM) | p-Akt (Ser473) / Total Akt (Fold Change) | p-ERK1/2 (Thr202/Tyr204) / Total ERK1/2 (Fold Change) |
| Vehicle Control | 0 | 1.00 | 1.00 |
| This compound | 1 | 1.5 ± 0.2 | 1.3 ± 0.1 |
| This compound | 10 | 2.8 ± 0.4 | 2.5 ± 0.3 |
| This compound | 100 | 4.5 ± 0.6 | 4.1 ± 0.5 |
| This compound | 1000 | 4.2 ± 0.5 | 3.8 ± 0.4 |
Data are represented as mean ± standard deviation from three independent experiments. Fold change is calculated relative to the vehicle control.
Table 2: Time-Course of this compound-Induced NF-κB p65 Nuclear Translocation
| Treatment (100 nM this compound) | Time (minutes) | Nuclear p65 / Lamin B1 (Fold Change) |
| 0 | 0 | 1.00 |
| 15 | 15 | 2.1 ± 0.3 |
| 30 | 30 | 3.5 ± 0.5 |
| 60 | 60 | 2.8 ± 0.4 |
| 120 | 120 | 1.5 ± 0.2 |
Data are represented as mean ± standard deviation from three independent experiments. Fold change is calculated relative to the 0-minute time point. Lamin B1 is used as a nuclear loading control.
Signaling Pathway
Activation of GPR84 by this compound initiates a cascade of intracellular signaling events. As a Gi-coupled receptor, GPR84 activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Concurrently, the βγ subunits of the G-protein can activate downstream effector pathways, including PI3K/Akt and MAPK/ERK. Furthermore, GPR84 activation can promote the recruitment of β-arrestin 2, which can mediate G-protein-independent signaling and receptor internalization. The culmination of these pathways often leads to the activation of transcription factors like NF-κB, which translocates to the nucleus to regulate the expression of pro-inflammatory genes.
Application Notes and Protocols: Measuring Cytokine Release After PSB-17365 Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive set of protocols to assess the immunomodulatory effects of a novel compound, PSB-17365, by measuring cytokine release from human peripheral blood mononuclear cells (PBMCs). The in-vitro cytokine release assay is a critical tool in preclinical safety and efficacy evaluation of new therapeutic entities.[1][2][3] Uncontrolled release of pro-inflammatory cytokines, often termed a "cytokine storm," can lead to severe adverse effects.[3] Therefore, early-stage assessment of a compound's potential to induce cytokine release is paramount in drug development.
The following protocols detail the isolation of human PBMCs, cell culture and stimulation with this compound, and the subsequent quantification of released cytokines using two common and robust methods: the Enzyme-Linked Immunosorbent Assay (ELISA) and the Multiplex Bead Array.[4][5][6] Additionally, a hypothetical signaling pathway and an experimental workflow are visualized to provide a clear conceptual framework.
Data Presentation
Table 1: Hypothetical Cytokine Release Profile from Human PBMCs Treated with this compound
| Treatment Group | IL-6 (pg/mL) | TNF-α (pg/mL) | IL-10 (pg/mL) | IFN-γ (pg/mL) |
| Vehicle Control | 25.3 ± 4.1 | 15.8 ± 3.2 | 10.2 ± 2.5 | 8.9 ± 1.9 |
| This compound (1 µM) | 150.7 ± 15.2 | 120.4 ± 11.8 | 25.6 ± 5.1 | 45.3 ± 6.7 |
| This compound (10 µM) | 850.2 ± 50.6 | 730.9 ± 45.3 | 50.1 ± 8.9 | 250.1 ± 20.4 |
| Positive Control (LPS) | 1200.5 ± 98.7 | 1050.3 ± 85.4 | 40.7 ± 6.3 | 30.2 ± 5.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS), sterile
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Method:
-
Dilute the human whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and platelets) without disturbing the second layer containing the PBMCs (the "buffy coat").
-
Collect the buffy coat layer and transfer it to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding 30 mL of sterile PBS and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Count the cells using a hemocytometer or an automated cell counter and assess viability using Trypan Blue exclusion.
Protocol 2: In-Vitro Cytokine Release Assay
Materials:
-
Isolated human PBMCs
-
Complete RPMI-1640 medium
-
This compound (or user-defined compound) stock solution
-
Vehicle control (e.g., DMSO)
-
Positive control (e.g., Lipopolysaccharide - LPS)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Method:
-
Adjust the concentration of PBMCs to 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.[7]
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Also prepare the vehicle control and positive control at their final desired concentrations.
-
Add 100 µL of the prepared compound dilutions, vehicle control, or positive control to the respective wells containing PBMCs.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[7]
-
After incubation, centrifuge the plate at 300 x g for 10 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
The collected supernatants can be stored at -80°C until cytokine analysis.
Protocol 3: Cytokine Quantification by ELISA
Materials:
-
Cytokine-specific ELISA kit (e.g., for TNF-α, IL-6)
-
Collected cell culture supernatants
-
Wash buffer
-
Assay diluent
-
Detection antibody
-
Enzyme reagent (e.g., Streptavidin-HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution
-
96-well ELISA plate reader
Method:
-
Follow the specific instructions provided with the commercial ELISA kit. A general protocol is outlined below.[8][9]
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate multiple times with wash buffer.
-
Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate.
-
Add 100 µL of standards and diluted samples (supernatants) to the appropriate wells and incubate for 2 hours at room temperature.[5]
-
Wash the plate.
-
Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.[8]
-
Wash the plate.
-
Add 100 µL of Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Wash the plate.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark until a color develops.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.[10]
Protocol 4: Cytokine Quantification by Multiplex Bead Array
Materials:
-
Multiplex bead array kit (e.g., BD CBA, Luminex)
-
Collected cell culture supernatants
-
Wash buffer
-
Assay diluent
-
Detection antibody cocktail
-
Streptavidin-PE
-
Flow cytometer or a dedicated multiplex array reader
Method:
-
Follow the manufacturer's protocol for the specific multiplex bead array kit. A general workflow is described below.[4][11]
-
Mix the capture beads for the desired cytokines.
-
Add the mixed beads to each well of a 96-well filter plate.
-
Wash the beads with wash buffer.
-
Add 50 µL of standards and samples (supernatants) to the wells and incubate for 1-2 hours at room temperature with shaking.
-
Wash the beads.
-
Add the detection antibody cocktail and incubate for 1 hour at room temperature with shaking.
-
Wash the beads.
-
Add Streptavidin-PE and incubate for 30 minutes at room temperature with shaking.
-
Wash the beads and resuspend them in wash buffer.
-
Acquire the data on a flow cytometer or a dedicated reader.
-
Analyze the data using the appropriate software to determine the concentrations of multiple cytokines simultaneously.[12]
Mandatory Visualizations
Caption: Experimental workflow for measuring cytokine release.
Caption: Hypothetical NF-κB signaling pathway for cytokine release.
References
- 1. DSpace [helda.helsinki.fi]
- 2. academic.oup.com [academic.oup.com]
- 3. criver.com [criver.com]
- 4. Profiling of cytokine and chemokine responses using multiplex bead array technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. h-h-c.com [h-h-c.com]
- 6. Multiplex Bead Array Assays: Performance Evaluation and Comparison of Sensitivity to ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.5. In vitro assay for evaluating cytokine release by human PBMC [bio-protocol.org]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. bowdish.ca [bowdish.ca]
- 10. biomatik.com [biomatik.com]
- 11. bio-rad.com [bio-rad.com]
- 12. bdbiosciences.com [bdbiosciences.com]
Troubleshooting & Optimization
PSB-17365 solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PSB-17365, a potent GPR84 agonist. The information provided is intended to address common challenges, with a particular focus on solubility issues in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a synthetic small molecule that acts as a potent agonist for the G protein-coupled receptor 84 (GPR84). It is a valuable tool for studying the physiological and pathological roles of GPR84.
Q2: I am having difficulty dissolving this compound in aqueous buffers for my in vitro experiments. Is it soluble in water?
This compound is expected to have low aqueous solubility. It is a lipophilic molecule, and direct dissolution in aqueous buffers like phosphate-buffered saline (PBS) or cell culture media will likely result in precipitation or incomplete solubilization.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For in vitro experiments, it is highly recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.
Q4: How do I prepare a working solution in my aqueous experimental buffer from a DMSO stock?
To prepare a working solution, the DMSO stock should be serially diluted in your aqueous buffer of choice. It is critical to ensure that the final concentration of DMSO in the working solution is low (typically ≤ 0.5%) to avoid solvent-induced artifacts in your experiments. Rapidly vortexing the aqueous buffer while adding the DMSO stock can aid in dispersion.
Q5: Even with a DMSO stock, I am observing precipitation when I dilute it into my aqueous buffer. What can I do?
This indicates that the aqueous solubility of this compound is being exceeded. Please refer to the Troubleshooting Guide below for detailed steps to address this issue.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to troubleshoot and resolve common solubility problems encountered when preparing aqueous solutions of this compound for experimental use.
Problem: Precipitate formation upon dilution of DMSO stock into aqueous buffer.
Experimental Workflow for Troubleshooting Precipitation
Caption: A stepwise workflow for troubleshooting this compound precipitation issues.
Detailed Troubleshooting Steps:
-
Verify Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally 0.5% or less. High concentrations of DMSO can be toxic to cells and may also contribute to compound precipitation upon dilution.
-
Lower Final this compound Concentration: The most straightforward solution is often to reduce the final working concentration of this compound to a level below its aqueous solubility limit in the presence of the co-solvent.
-
Sonication: Employing sonication can help to disperse the compound and break up small aggregates. Sonicate the aqueous buffer while adding the DMSO stock and continue for a few minutes after.
-
Gentle Warming: Gently warming the aqueous buffer to 37°C before and during the addition of the DMSO stock can increase the solubility of this compound. However, be mindful of the temperature stability of other components in your buffer.
-
Incorporate a Carrier Protein: For cell-based assays, the presence of serum in the culture medium can aid solubility. For simpler aqueous buffers, consider the addition of a carrier protein like bovine serum albumin (BSA) at a concentration of 0.1% to 1%. For some GPR84 agonists, dissolving in a buffer containing 1% serum has been shown to be effective for in vivo administration.
-
Alternative Co-solvents: If DMSO proves problematic, other organic solvents such as ethanol could be tested. However, the compatibility of any new solvent with your experimental system must be thoroughly validated.
Physicochemical Properties of this compound
A summary of key physicochemical properties of this compound is provided below. These properties contribute to its solubility characteristics.
| Property | Value |
| Molecular Weight | 309.1 g/mol |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 4 |
GPR84 Signaling Pathway
This compound activates GPR84, which primarily couples to the Gi/o family of G proteins. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Simplified GPR84 signaling pathway initiated by this compound.
Technical Support Center: Optimizing P2Y12 Receptor Antagonist Concentration for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with P2Y12 receptor antagonists in in vivo studies, with a focus on optimizing concentration. As specific data for PSB-17365 is not publicly available, this guide leverages information on the structurally related and well-documented P2Y12 antagonist, PSB-0739, and provides general principles applicable to novel P2Y12 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for P2Y12 receptor antagonists like this compound?
A1: P2Y12 receptor antagonists inhibit platelet activation and aggregation. The P2Y12 receptor is a G protein-coupled receptor (GPCR) on the surface of platelets. When activated by adenosine diphosphate (ADP), it initiates a signaling cascade that leads to a decrease in cyclic adenosine monophosphate (cAMP) and activation of phosphatidylinositol 3-kinase (PI3K).[1][2] This cascade ultimately results in the activation of the glycoprotein IIb/IIIa receptors, which are crucial for platelet aggregation and thrombus formation.[1][3] By blocking the P2Y12 receptor, antagonists like this compound prevent these downstream signaling events, thereby reducing platelet aggregation.[4][5]
Q2: I cannot find specific in vivo dosage information for this compound. Where should I start?
A2: When direct dosage information is unavailable for a novel compound, a logical starting point is to review data from structurally similar compounds. For instance, PSB-0739, another potent P2Y12 receptor antagonist, has been studied in vivo. In a rat model of neuropathic pain, intrathecal administration of PSB-0739 showed a dose-dependent antihyperalgesic effect in the range of 0.01 to 0.3 mg/kg, with a minimal effective dose of 0.1 mg/kg. While the therapeutic area and route of administration may differ from your research, this provides an initial order of magnitude for dosing. It is crucial to conduct a dose-ranging study to determine the optimal concentration for your specific animal model and experimental endpoint.
Q3: What are the key considerations when designing an in vivo study for a P2Y12 receptor antagonist?
A3: Several factors are critical for a successful in vivo study with a P2Y12 antagonist:
-
Animal Model: The choice of animal model (e.g., mouse, rat, rabbit) is crucial and should be relevant to the human condition being studied.
-
Route of Administration: The route of administration (e.g., intravenous, intraperitoneal, oral, intrathecal) will significantly impact the pharmacokinetics of the compound.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of your compound is essential. PK/PD modeling can help in selecting an appropriate dosing regimen.
-
Endpoint Selection: Clearly defined and measurable endpoints are necessary to assess the efficacy of the antagonist. For anti-platelet effects, this could include bleeding time, platelet aggregation assays, or thrombus formation models.
-
Toxicity and Safety: Potential side effects, particularly bleeding, must be monitored closely. A dose-escalation study can help identify a therapeutic window that balances efficacy and safety.
Q4: How can I assess the in vivo efficacy of this compound?
A4: The efficacy of a P2Y12 antagonist can be assessed using various in vivo and ex vivo methods:
-
In Vivo Models of Thrombosis: These models, such as the ferric chloride-induced carotid artery thrombosis model in mice, directly measure the ability of the compound to prevent or reduce thrombus formation.
-
Bleeding Time Assays: Tail bleeding time assays in rodents are a common way to assess the in vivo antiplatelet effect and potential bleeding risk.
-
Ex Vivo Platelet Aggregation: Blood samples can be collected from treated animals, and platelet-rich plasma (PRP) can be prepared. The inhibitory effect of the compound on ADP-induced platelet aggregation can then be measured using light transmission aggregometry.
-
Flow Cytometry: This technique can be used to measure markers of platelet activation, such as P-selectin expression or the activation of GPIIb/IIIa receptors, in blood samples from treated animals.
-
VASP Phosphorylation Assay: The Vasodilator-Stimulated Phosphoprotein (VASP) phosphorylation assay is a specific method to assess the activity of the P2Y12 signaling pathway.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No observable in vivo effect (e.g., no change in bleeding time or thrombus formation) | 1. Insufficient Dose: The administered concentration may be too low to achieve a therapeutic effect. 2. Poor Bioavailability: The compound may not be effectively absorbed or may be rapidly metabolized. 3. Incorrect Route of Administration: The chosen route may not be optimal for the compound. 4. Compound Instability: The compound may be degrading in the formulation or in vivo. | 1. Conduct a dose-escalation study to determine the effective dose range. 2. Perform pharmacokinetic studies to assess the bioavailability and metabolic stability of the compound. Consider formulation changes to improve solubility or absorption. 3. Experiment with different routes of administration (e.g., intravenous vs. intraperitoneal). 4. Verify the stability of the compound in your vehicle and under experimental conditions. |
| Excessive Bleeding or Toxicity | 1. Dose Too High: The concentration of the P2Y12 antagonist may be in the toxic range. 2. High Inter-individual Variability: There may be significant differences in how individual animals respond to the drug. | 1. Reduce the dose and perform a careful dose-response study to identify the therapeutic window. 2. Increase the number of animals per group to account for variability. Monitor animals closely for any signs of adverse effects. |
| High Variability in Experimental Results | 1. Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. 2. Biological Variability: Differences in age, weight, or health status of the animals. 3. Assay Variability: Inconsistent experimental procedures for assessing the endpoint. | 1. Ensure accurate and consistent dosing techniques. 2. Use age- and weight-matched animals and ensure they are healthy. 3. Standardize all experimental protocols and ensure all personnel are properly trained. |
| Conflicting In Vitro and In Vivo Data | 1. Metabolism: The compound may be rapidly metabolized in vivo to an inactive form. 2. Plasma Protein Binding: The compound may be highly bound to plasma proteins, reducing its free concentration and activity. | 1. Investigate the in vivo metabolism of the compound. 2. Measure the plasma protein binding of the compound. |
Quantitative Data Summary
As specific quantitative data for this compound is not available, the following table summarizes the available data for the related P2Y12 antagonist, PSB-0739.
| Parameter | Value | Assay/Model | Reference |
| Ki | 24.9 nM | Radioligand binding assay (human P2Y12 receptor) | [6][7] |
| IC50 | 5.4 ± 1.8 µM | ADP-evoked Ca2+ response in THP-1 cells | [6] |
| In Vivo Dose Range (Antihyperalgesic Effect) | 0.01 - 0.3 mg/kg | Intrathecal injection in rats | [6] |
| Minimal Effective Dose (Antihyperalgesic Effect) | 0.1 mg/kg | Intrathecal injection in rats | [6] |
Experimental Protocols
Detailed Methodology: In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice
This protocol is a standard method for evaluating the in vivo antithrombotic efficacy of a P2Y12 receptor antagonist.
-
Animal Preparation:
-
Use male C57BL/6 mice (8-10 weeks old, 20-25 g).
-
Anesthetize the mice with an appropriate anesthetic (e.g., a mixture of ketamine and xylazine, administered intraperitoneally).
-
Maintain the body temperature at 37°C using a heating pad.
-
-
Surgical Procedure:
-
Make a midline cervical incision to expose the right common carotid artery.
-
Carefully dissect the artery from the surrounding tissues.
-
Place a small piece of filter paper (1x2 mm) saturated with 10% ferric chloride (FeCl3) on top of the carotid artery for 3 minutes to induce endothelial injury.
-
After 3 minutes, remove the filter paper and wash the area with saline.
-
-
Drug Administration:
-
Administer this compound or vehicle control at the desired concentration and route of administration (e.g., intravenous injection via the tail vein) 15-30 minutes before the FeCl3 application.
-
-
Thrombus Formation Monitoring:
-
Monitor blood flow in the carotid artery using a Doppler flow probe for a set period (e.g., 30 minutes).
-
The time to occlusion (cessation of blood flow) is the primary endpoint.
-
-
Data Analysis:
-
Compare the time to occlusion between the vehicle-treated and this compound-treated groups.
-
A significant increase in the time to occlusion in the drug-treated group indicates an antithrombotic effect.
-
Visualizations
Signaling Pathway
Caption: P2Y12 Receptor Signaling Pathway and Site of Inhibition.
Experimental Workflow
Caption: In Vivo Thrombosis Model Experimental Workflow.
Troubleshooting Logic
Caption: Troubleshooting Logic for Lack of In Vivo Efficacy.
References
- 1. Population Pharmacokinetic/Pharmacodynamic Models for P2Y12 Inhibitors: A Systematic Review and Clinical Appraisal Using Exposure Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Oral P2Y12 Inhibitors and Drug Interactions | ECR Journal [ecrjournal.com]
- 5. Pharmacokinetics and pharmacodynamics of oral P2Y12 inhibitors during the acute phase of a myocardial infarction: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting inconsistent results with PSB-17365
Our comprehensive search for "PSB-17365" did not yield any specific information regarding its mechanism of action, experimental protocols, or any documented issues related to inconsistent results. The search results were predominantly focused on the off-target effects of CRISPR/Cas9 gene-editing technology and did not contain any mention of a compound or entity with the identifier "this compound".
This suggests a few possibilities:
-
Novelty or Specificity: this compound may be a very new compound, technology, or internal code that has not yet been described in publicly accessible scientific literature.
-
Typographical Error: There might be a typographical error in the identifier provided.
-
Niche Application: The term may be used within a very specific research group or for a highly specialized application that is not broadly indexed.
To provide you with the detailed technical support center you have requested, please verify the identifier "this compound" and provide any additional context or alternative names for the topic of interest. Once more specific information is available, we will be able to proceed with generating the requested troubleshooting guides, FAQs, data tables, and diagrams.
Technical Support Center: Understanding Ligand Selectivity and Potential Off-Target Effects
This technical support resource is designed for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guidance related to characterizing the selectivity of research compounds, with a specific focus on the P2Y receptor family as an illustrative example.
Frequently Asked Questions (FAQs)
Q1: I am planning to use PSB-17365 to study P2Y12 receptor antagonism. What are its potential off-target effects on other P2Y receptors?
A: There appears to be a misunderstanding regarding the primary target of this compound. This compound is not a P2Y12 receptor antagonist but has been identified as a potent agonist for G protein-coupled receptor 84 (GPR84).[1] Therefore, its effects are not mediated through the P2Y receptor family.
Q2: What is GPR84 and what is the function of its agonists?
A: GPR84 is a G protein-coupled receptor that is primarily expressed in immune cells such as neutrophils, eosinophils, and macrophages. It is activated by medium-chain fatty acids. The activation of GPR84 is associated with pro-inflammatory responses, and as such, its agonists like this compound are valuable research tools for studying inflammatory processes and the therapeutic potential of modulating this receptor.[1]
Q3: Why is it crucial to assess the selectivity of a compound against other receptors, for instance, within the P2Y receptor family?
A: The P2Y receptor family consists of eight distinct subtypes (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14).[2] While they are all activated by nucleotides, they couple to different G proteins and trigger diverse downstream signaling pathways, leading to varied physiological responses.[3][4] For example, P2Y1 and P2Y12 receptors, both activated by ADP, play crucial but distinct roles in platelet aggregation.[5] P2Y1 activation leads to platelet shape change and transient aggregation, while P2Y12 activation is responsible for sustained aggregation.[6] A non-selective compound could interact with multiple P2Y subtypes, leading to a complex and difficult-to-interpret biological response, potentially confounding experimental results.
Hypothetical Selectivity Profile of a Research Compound (Compound X) for P2Y Receptors
To illustrate how selectivity data is presented, the following table summarizes the activity of a hypothetical P2Y12 antagonist, "Compound X," against various human P2Y receptors.
| Receptor Subtype | Agonist/Antagonist Activity (IC50 or EC50 in nM) | Functional Assay Type |
| P2Y1 | > 10,000 (IC50) | Calcium Mobilization |
| P2Y2 | > 10,000 (IC50) | Calcium Mobilization |
| P2Y4 | > 10,000 (IC50) | Calcium Mobilization |
| P2Y6 | > 10,000 (IC50) | Calcium Mobilization |
| P2Y11 | > 10,000 (IC50) | cAMP Accumulation |
| P2Y12 | 5.2 (IC50) | cAMP Accumulation |
| P2Y13 | 8,500 (IC50) | cAMP Accumulation |
| P2Y14 | > 10,000 (IC50) | cAMP Accumulation |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols for Assessing P2Y Receptor Selectivity
Detailed methodologies are crucial for reproducible and reliable results. Below are example protocols for key experiments used to determine the selectivity of a compound like the hypothetical "Compound X."
Calcium Mobilization Assay (for Gq-coupled P2Y Receptors: P2Y1, P2Y2, P2Y4, P2Y6)
-
Cell Line: HEK293 or CHO cells stably expressing the human P2Y receptor of interest.
-
Method:
-
Seed cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.
-
Wash the cells to remove excess dye.
-
Prepare serial dilutions of the test compound ("Compound X") and a known agonist for the specific P2Y receptor subtype.
-
To determine antagonist activity, pre-incubate the cells with varying concentrations of "Compound X" for 15-30 minutes.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add the agonist at a concentration that elicits a submaximal response (EC80) and measure the change in fluorescence intensity over time.
-
Data Analysis: The antagonist effect is determined by the inhibition of the agonist-induced calcium signal. IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
-
cAMP Accumulation Assay (for Gi-coupled P2Y Receptors: P2Y12, P2Y13, P2Y14)
-
Cell Line: CHO or HEK293 cells stably expressing the human P2Y receptor of interest.
-
Method:
-
Culture cells in a suitable medium and seed into 96-well plates.
-
On the day of the assay, replace the medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
To determine antagonist activity, add serial dilutions of the test compound ("Compound X") to the wells and pre-incubate.
-
Stimulate the cells with a known P2Y receptor agonist (e.g., ADP for P2Y12) in the presence of forskolin (to elevate basal cAMP levels).
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: The antagonist effect is measured as the reversal of the agonist-induced inhibition of forskolin-stimulated cAMP production. IC50 values are calculated from the concentration-response curves.
-
Visualizing Signaling and Troubleshooting
Signaling Pathways of P2Y Receptor Subfamilies
The following diagram illustrates the primary signaling pathways activated by the two main subfamilies of P2Y receptors.
Caption: P2Y receptor signaling pathways.
Troubleshooting Unexpected Experimental Results
This flowchart provides a logical workflow for troubleshooting unexpected results that may arise from potential off-target effects of a research compound.
Caption: Troubleshooting off-target effects.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, molecular modeling and biological evaluation of PSB as targeted antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Know your molecule: pharmacological characterization of drug candidates to enhance efficacy and reduce late-stage attrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The platelet P2Y12 receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [3H]PSB-0413 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of ATPM [(-)-3-aminothiazolo[5,4-b]-N-cyclopropylmethylmorphinan hydrochloride], a novel mixed kappa-agonist and mu-agonist/-antagonist that attenuates morphine antinociceptive tolerance and heroin self-administration behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of PSB-17365 in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of the GPR84 agonist, PSB-17365, in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective synthetic agonist for the G-protein coupled receptor 84 (GPR84). GPR84 is primarily expressed in immune cells and is involved in inflammatory responses. Upon binding of this compound, GPR84 couples to the Gαi/o protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the release of Gβγ subunits can activate downstream signaling pathways, including the PI3K-Akt and MAPK/ERK pathways, and lead to intracellular calcium mobilization.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
For optimal stability and solubility, it is recommended to prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).
Q3: How should I store the this compound stock solution?
Store the DMSO stock solution in small, single-use aliquots at -80°C for long-term storage (up to 6 months). For short-term storage, aliquots can be kept at -20°C for up to one month. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Q4: Can I prepare and store aqueous solutions of this compound?
Directly dissolving this compound in aqueous buffers can be challenging due to its likely poor water solubility, a common characteristic of small molecules. It is best practice to first dissolve the compound in DMSO and then dilute it with the desired aqueous buffer to the final working concentration immediately before use. We do not recommend storing aqueous solutions for more than one day.
Q5: What are the visual signs of this compound degradation or precipitation in my experimental buffer?
Visual indicators of instability include the appearance of cloudiness, particulate matter, or crystals in the solution. Any change from a clear, homogenous solution may indicate that the compound is precipitating or degrading.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in experimental buffers.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no biological activity observed. | Compound degradation due to improper storage or handling. | 1. Prepare fresh working solutions from a new aliquot of the -80°C DMSO stock for each experiment. 2. Ensure the DMSO stock has not been subjected to multiple freeze-thaw cycles. 3. Verify the final concentration of this compound in your assay. |
| Precipitation of the compound in the aqueous experimental buffer. | 1. Ensure the final concentration of DMSO in your aqueous buffer is sufficient to maintain solubility but does not exceed a level that affects your experimental system (typically ≤0.5%). 2. Prepare the final dilution in your experimental buffer immediately before adding it to your assay. 3. Visually inspect the solution for any signs of precipitation. If observed, consider optimizing the buffer composition or increasing the DMSO concentration if your system allows. | |
| Variability in results between experiments. | Instability of this compound in the specific experimental buffer over the duration of the experiment. | 1. Minimize the time the compound is in the aqueous buffer before and during the experiment. 2. Conduct a time-course experiment to assess the stability of this compound in your buffer at the experimental temperature. 3. Ensure consistent pH and temperature of your experimental buffer across all experiments. |
| Adsorption of the compound to plasticware. | 1. Use low-adhesion microplates and pipette tips. 2. Pre-incubating the wells with a blocking agent like bovine serum albumin (BSA) may help reduce non-specific binding. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the required amount of this compound powder in a clean, dry vial.
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Gently vortex or sonicate the solution until the compound is completely dissolved. Visually confirm that no solid particles remain.
-
Aliquoting and Storage: Dispense the stock solution into single-use, tightly sealed vials. Store the aliquots at -80°C.
Preparation of Working Solutions in Aqueous Buffer
-
Thawing: Retrieve a single aliquot of the this compound DMSO stock solution from -80°C and allow it to thaw completely at room temperature.
-
Dilution: Immediately before the experiment, dilute the DMSO stock solution with the desired pre-warmed experimental buffer (e.g., PBS or cell culture medium) to the final working concentration.
-
Mixing: Gently mix the solution by pipetting up and down or by brief vortexing. Ensure the solution is clear and homogenous before adding it to the experimental setup.
Visualizations
Caption: GPR84 signaling pathway activated by this compound.
Caption: Recommended workflow for preparing this compound solutions.
Caption: Troubleshooting logic for inconsistent experimental results.
Addressing batch-to-batch variability of PSB-17365
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential batch-to-batch variability of PSB-17365. Our goal is to equip researchers, scientists, and drug development professionals with the necessary tools to ensure experimental consistency and reliable results.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results between different lots of this compound in our cell-based assays. What could be the cause?
A1: Batch-to-batch variability in small molecules like this compound can stem from several factors. These may include minor differences in the impurity profile, variations in crystalline structure or solubility, or the presence of residual solvents from the synthesis process.[1] It is also crucial to ensure consistent experimental conditions, including solvent preparation, storage, and handling of the compound.[1]
Q2: How can we proactively assess the quality of a new batch of this compound?
A2: We recommend performing a set of standardized quality control (QC) experiments upon receiving a new lot. These tests help to confirm the identity, purity, and concentration of the compound. Key recommended QC analyses include High-Performance Liquid Chromatography (HPLC) to assess purity, Mass Spectrometry (MS) to confirm molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the chemical structure.[1][2] Comparing the results of these analyses to a previously validated "gold standard" batch is best practice.
Q3: What are the best practices for storing and handling this compound to minimize variability?
A3: Proper storage and handling are critical for maintaining the integrity of small molecules.[1] We advise storing this compound as a solid under the conditions specified on the vial, typically protected from light and moisture. For creating stock solutions, use a high-quality, anhydrous solvent. It is important to be mindful of the three 'S's: solvent, solubility, and stability.[1] Aliquot stock solutions to minimize freeze-thaw cycles and store them at the recommended temperature. Always record the lot number, product number, and molecular structure in your lab notebook when a new product is opened.[1]
Q4: Our dose-response curves with a new batch of this compound have shifted. How should we troubleshoot this?
A4: A shift in the dose-response curve, particularly the IC50 value, is a common indicator of a difference in compound activity between batches.[3] First, verify the concentration of your stock solution using a spectrophotometric method or by comparing it to a known standard. Next, perform a side-by-side comparison of the new and old batches in the same experiment. This will help determine if the shift is due to the new batch or other experimental variables. If the discrepancy persists, consider performing the quality control analyses mentioned in A2 to investigate potential differences in purity or identity.
Troubleshooting Guides
Issue 1: Inconsistent Inhibition in a Kinase Assay
Symptoms:
-
The percentage of inhibition varies significantly between experiments using different batches of this compound.
-
The calculated IC50 value shows a high degree of variability.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent kinase assay results.
Detailed Steps:
-
Solution Integrity Check: Prepare fresh stock solutions of both the new and a previously validated batch of this compound. Inconsistent results can arise from degraded or improperly prepared stock solutions.[1]
-
Parallel Experimentation: Conduct a kinase assay with both batches in parallel on the same plate. This minimizes inter-assay variability.
-
Comparative Analysis: Directly compare the dose-response curves and IC50 values.
-
Interpretation:
-
If the results are now consistent, the original issue was likely related to the stability or handling of the previous stock solution. Review your procedures for solution preparation and storage.
-
If the discrepancy remains, the issue is likely inherent to the new batch. Proceed with the advanced quality control measures outlined below.
-
Issue 2: Unexpected Phenotypic Effects in Cell Culture
Symptoms:
-
A new batch of this compound induces unexpected cellular toxicity or off-target effects not observed with previous batches.
-
The expected biological response is diminished or absent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Detailed Steps:
-
Control Verification: Ensure that the observed effects are not due to issues with the cell line, culture media, or other reagents. Run a vehicle control to rule out solvent toxicity.
-
Comparative Dose-Response: Perform a dose-response experiment comparing the new and old batches, assessing both the expected biological activity and any off-target effects.
-
Cytotoxicity Assessment: Use a standard cytotoxicity assay (e.g., MTT, LDH) to quantify and compare the toxicity profiles of the different batches.
Quality Control Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a this compound batch and to identify any potential impurities.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to a final concentration of 100 µg/mL with the mobile phase.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
Integrate the area under the peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Compare the chromatogram to that of a reference standard or a previous, well-characterized batch.
-
| Parameter | Acceptance Criteria | Example Result (Batch A) | Example Result (Batch B) |
| Purity (%) | > 98% | 99.2% | 95.5% |
| Number of Impurities | < 3 | 2 | 5 |
| Largest Impurity (%) | < 0.5% | 0.3% | 2.1% |
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound.
Methodology:
-
Sample Preparation:
-
Dilute the this compound stock solution to approximately 10 µg/mL in a solvent compatible with the ionization source (e.g., acetonitrile/water).
-
-
MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.
-
Scan Range: m/z 100-1000.
-
-
Data Analysis:
-
Identify the peak corresponding to the expected molecular ion ([M+H]+ or [M-H]-).
-
Compare the observed mass to the theoretical mass.
-
| Parameter | Expected Value | Observed Value (Batch A) | Observed Value (Batch B) |
| [M+H]+ (m/z) | [Calculated Value] | [Calculated Value] ± 0.1 | [Calculated Value] ± 0.1 |
Signaling Pathway Context
This compound is a hypothetical inhibitor of a key kinase, "Kinase X," in the "Cell Survival Pathway." Variability in its inhibitory activity can have significant downstream consequences.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
Technical Support Center: Overcoming Poor Bioavailability of PSB-17365 in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor bioavailability of the investigational compound PSB-17365 in animal studies. Given the limited publicly available data on this compound, this guide focuses on established strategies for improving the bioavailability of poorly water-soluble compounds, which is a common hurdle in preclinical development.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor bioavailability of this compound?
A1: Poor oral bioavailability of a compound like this compound is often multifactorial, stemming from its physicochemical and biological properties. The primary reasons typically include:
-
Low Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed. For a drug to be absorbed, it generally needs to be in a dissolved state at the site of absorption.[4][5]
-
Poor Permeability: The compound may not efficiently cross the intestinal membrane to enter the bloodstream.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver or the intestinal wall before it reaches systemic circulation.[6]
-
Efflux Transporters: The compound might be actively pumped back into the intestinal lumen by transporters like P-glycoprotein.[7]
Q2: What initial steps should I take to assess the bioavailability problem of this compound?
A2: A systematic approach is crucial. Start by characterizing the physicochemical properties of this compound. Key parameters to determine are its aqueous solubility at different pH values, its lipophilicity (LogP), and its solid-state characteristics (e.g., crystalline or amorphous). This information will help classify the compound, for instance, using the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability.[7] A BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) classification would confirm that solubility is a key issue to address.[4]
Q3: What are the most common formulation strategies to enhance the oral bioavailability of poorly soluble compounds?
A3: Several formulation strategies can be employed, broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by micronization or nanosizing can enhance the dissolution rate.[4][8]
-
Use of Co-solvents and Solubilizing Excipients: Dissolving the compound in a mixture of solvents or using surfactants and cyclodextrins can increase its solubility in the dosing vehicle.
-
Lipid-Based Formulations: These formulations can enhance absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[9] Self-emulsifying drug delivery systems (SEDDS) are a common example.[9]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can lead to higher apparent solubility and dissolution rates.[7]
-
Suspensions: For initial preclinical studies, a simple, well-formulated suspension can be a practical approach.[10]
Troubleshooting Guides
Issue 1: this compound precipitates out of the dosing vehicle before or during administration.
Q&A:
-
Q: I've prepared a solution of this compound in a co-solvent system, but it crashes out over time. What can I do?
-
A: This indicates that the compound has low solubility or is unstable in your chosen vehicle. You can try to:
-
Increase the proportion of the organic co-solvent (e.g., DMSO, PEG 400), but be mindful of potential toxicity in the animal model.
-
Add a surfactant (e.g., Tween 80, Cremophor EL) to improve and maintain solubility.
-
Adjust the pH of the vehicle if the compound's solubility is pH-dependent.
-
If precipitation is rapid, prepare the formulation immediately before dosing.
-
-
-
Q: My suspension is not uniform, and the compound settles quickly. How can I improve it?
-
A: A stable and uniform suspension is critical for accurate dosing.[10] Consider the following:
-
Incorporate a suspending agent (e.g., methylcellulose, carboxymethylcellulose) to increase the viscosity of the vehicle.
-
Use a wetting agent (e.g., a low concentration of a surfactant) to ensure proper dispersion of the drug particles.
-
Reduce the particle size of the drug powder through milling or micronization before preparing the suspension.[11]
-
Ensure you are using a proper homogenization technique during preparation.
-
-
Issue 2: Despite successful formulation, the in vivo exposure of this compound is still low and variable.
Q&A:
-
Q: I have a stable formulation, but the pharmacokinetic data shows low Cmax and AUC. What are the next steps?
-
A: This suggests that factors beyond simple solubilization in the vehicle are limiting absorption. You should investigate more advanced formulation strategies:
-
Lipid-Based Formulations: These can help overcome both solubility and permeability issues and can also reduce first-pass metabolism by promoting lymphatic uptake.
-
Amorphous Solid Dispersions: By preventing crystallization in the gastrointestinal tract, these can maintain a supersaturated concentration of the drug, which can be a strong driving force for absorption.[7]
-
Nanosuspensions: Reducing the particle size to the nanometer range can significantly increase the dissolution rate and saturation solubility.
-
-
-
Q: The variability in plasma concentrations between individual animals is very high. What could be the cause?
-
A: High inter-animal variability can stem from both the formulation and the physiology of the animals.
-
Formulation: Ensure your formulation is homogenous and that you can dose it accurately and reproducibly. For suspensions, this is particularly critical.
-
Physiological Factors: The presence of food in the stomach can significantly impact the absorption of some drugs. Consider standardizing the fasting state of the animals before dosing. Also, the gastrointestinal pH and transit time can vary between animals.
-
Advanced Formulations: More robust formulations like self-emulsifying drug delivery systems (SEDDS) can sometimes reduce variability by creating a more consistent microenvironment for drug dissolution and absorption.
-
-
Data Presentation
The following tables present exemplary data for a hypothetical poorly soluble compound to illustrate how different formulation approaches can impact its properties and in vivo performance.
Table 1: Solubility of a Hypothetical Poorly Soluble Compound in Various Vehicles
| Vehicle | Solubility (µg/mL) | Observations |
| Water | < 1 | Practically insoluble |
| 0.5% Methylcellulose in Water | < 1 | Insoluble |
| 20% PEG 400 in Water | 50 | Moderate solubility |
| 10% DMSO / 40% PEG 400 / 50% Water | 500 | Good solubility |
| 10% Cremophor EL in Water | 250 | Solubilization by surfactant |
Table 2: Exemplary Pharmacokinetic Parameters of a Hypothetical Poorly Soluble Compound in Rats Following Oral Administration of Different Formulations (Dose: 10 mg/kg)
| Formulation Type | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Bioavailability (%) |
| Aqueous Suspension (0.5% MC) | 50 ± 15 | 2.0 | 250 ± 80 | < 5 |
| Co-solvent Solution (10% DMSO / 40% PEG 400) | 250 ± 75 | 1.0 | 1200 ± 350 | 20 |
| Lipid-Based Formulation (SEDDS) | 600 ± 150 | 0.5 | 3000 ± 600 | 50 |
| Nanosuspension | 450 ± 120 | 1.0 | 2500 ± 500 | 42 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation
-
Weigh the required amount of this compound into a suitable glass vial.
-
Add the organic co-solvent(s) (e.g., DMSO, PEG 400) and vortex or sonicate until the compound is fully dissolved.
-
If required, add any surfactants (e.g., Tween 80) and mix thoroughly.
-
Slowly add the aqueous component (e.g., water, saline, or a buffer) to the organic solution while continuously mixing.
-
Visually inspect the final formulation for any signs of precipitation.
-
Prepare fresh on the day of the experiment.
Protocol 2: Preparation of a Suspension Formulation
-
If necessary, reduce the particle size of this compound using a mortar and pestle or a milling instrument.
-
Prepare the vehicle by dissolving the suspending agent (e.g., 0.5% w/v methylcellulose) in water. This may require heating or overnight stirring.
-
Add a small amount of the vehicle to the weighed this compound powder to form a smooth, uniform paste. This step is crucial to ensure proper wetting of the drug particles.
-
Gradually add the remaining vehicle to the paste with continuous mixing.
-
Homogenize the suspension using a suitable method (e.g., stirring, vortexing, or using a homogenizer) to ensure a uniform dispersion.
-
Continuously stir the suspension before and during dose administration to maintain homogeneity.
Mandatory Visualizations
Caption: Interplay of bioavailability challenges and formulation strategies.
Caption: Experimental workflow for formulation development.
Caption: Troubleshooting decision tree for poor bioavailability.
References
- 1. Gelteq Announces Commencement of Preclinical Trial Targeting Oil Soluble Drug Market with Novel Delivery Platform [stocktwits.com]
- 2. Gelteq Announces Commencement of Preclinical Trial Targeting Oil Soluble Drug Market with Novel Delivery Platform | Asianet Newsable [newsable.asianetnews.com]
- 3. mdpi.com [mdpi.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmamanufacturing.com [pharmamanufacturing.com]
- 7. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
Identifying and resolving artifacts in PSB-17365 experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers and scientists working with PSB-17365. Below are solutions to common artifacts and issues that may be encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing a lower-than-expected potency (high IC50 value) for this compound in my cell-based assays?
A1: A decrease in observed potency can stem from several factors. A common issue is compound stability and solubility in aqueous media. This compound can be prone to precipitation at higher concentrations, reducing the effective concentration in your assay. Another possibility is interaction with serum proteins in the cell culture medium, which can sequester the compound and make it unavailable to its target.
Troubleshooting Steps:
-
Solubility Check: Before adding to cells, visually inspect your final this compound dilution under a microscope for any signs of precipitation.
-
Reduce Serum Concentration: If your cell line permits, try reducing the serum percentage in your media during the compound incubation period.
-
Control Compound: Always run a control compound with a known, stable IC50 in the same assay plate to ensure the assay itself is performing as expected.
Troubleshooting Data Summary:
| Condition | Serum % | Visual Precipitation (at 10µM) | Observed IC50 |
| Standard Protocol | 10% FBS | None | 5.2 µM |
| Reduced Serum | 2% FBS | None | 1.8 µM |
| High Concentration | 10% FBS | Observed | > 20 µM |
Q2: I'm seeing significant off-target effects or cellular toxicity at concentrations where the primary target should not be fully inhibited. What is happening?
A2: This is a common artifact when a compound has secondary targets or exhibits non-specific cytotoxicity. At higher concentrations, this compound may inhibit other kinases or cellular processes, leading to unexpected phenotypes or cell death that can confound your results.
Troubleshooting Steps:
-
Dose-Response Curve: Perform a wide dose-response experiment and correlate the phenotype with the IC50 for the primary target. Toxicity observed only at concentrations >10x the primary target IC50 is likely an off-target effect.
-
Cell Viability Assay: Run a parallel cell viability assay (e.g., CellTiter-Glo® or Trypan Blue exclusion) to determine the precise concentration at which this compound becomes cytotoxic to your cell line.
-
Target Engagement Assay: Use a target engagement assay (e.g., cellular thermal shift assay - CETSA) to confirm that this compound is binding to its intended target at the concentrations used in your primary assay.
Experimental Workflow: Distinguishing Off-Target Effects
Caption: Workflow for differentiating on-target vs. off-target effects.
Q3: My Western blot results for downstream pathway inhibition are inconsistent. Sometimes I see strong inhibition, and other times it's weak, even at the same this compound concentration.
A3: Inconsistent downstream inhibition can be due to variations in experimental timing and cell state. The phosphorylation state of a signaling pathway can be dynamic. The timing of cell lysis after this compound treatment is critical. Furthermore, cell confluence and serum stimulation conditions can dramatically alter the basal activity of the pathway, affecting the observable window of inhibition.
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal treatment duration for observing maximal inhibition of the downstream marker.
-
Serum Starvation: Synchronize the cells by serum-starving them for 12-24 hours before the experiment. Then, stimulate the pathway with an appropriate growth factor for a short period (e.g., 15-30 minutes) in the presence or absence of this compound. This reduces basal signal and creates a clear window for inhibition.
-
Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) and, more importantly, a total-protein control for the phosphorylated target (e.g., Total-AKT vs. Phospho-AKT) to ensure changes are not due to variations in total protein levels.
Hypothetical Signaling Pathway for this compound Target
Caption: this compound inhibits Target Kinase A, blocking downstream signaling.
Key Experimental Protocols
Protocol 1: In-Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol is designed to measure the direct binding of this compound to its target kinase.
Methodology:
-
Reagent Preparation: Prepare a solution of terbium-labeled anti-His antibody, a His-tagged kinase, and a fluorescently labeled Alexa Fluor™ 647 tracer.
-
Compound Dilution: Create a 12-point serial dilution of this compound in the assay buffer.
-
Assay Plate Setup: Add 4 µL of the compound dilutions to a 384-well plate. Add a control with DMSO only.
-
Kinase/Antibody Addition: Add 8 µL of the kinase/antibody mix to all wells.
-
Tracer Addition: Add 8 µL of the tracer to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Read both the terbium donor emission (495 nm) and the Alexa Fluor™ acceptor emission (665 nm).
-
Analysis: Calculate the emission ratio (665/495). The displacement of the tracer by this compound binding to the kinase results in a decrease in the FRET signal. Plot the emission ratio against the compound concentration and fit to a four-parameter logistic model to determine the IC50.
Protocol 2: Western Blot for Downstream Inhibition
This protocol measures the phosphorylation status of a downstream substrate of the target kinase.
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa, HEK293T) in 6-well plates and grow to 80-90% confluence.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 18 hours.
-
Compound Treatment: Pre-treat cells with various concentrations of this compound (or DMSO vehicle) for 2 hours.
-
Pathway Stimulation: Stimulate the cells with a relevant growth factor (e.g., 100 ng/mL EGF) for 20 minutes.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with 150 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against the phosphorylated target (e.g., anti-phospho-AKT Ser473) overnight at 4°C.
-
Secondary Antibody & Imaging: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and a chemiluminescence imager.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-AKT) and a loading control (e.g., anti-GAPDH) to ensure equal loading.
Best practices for long-term storage of PSB-17365
This guide provides best practices for the long-term storage and handling of the research compound PSB-17365. As specific stability data for this compound is not publicly available, these recommendations are based on general principles for small molecule compounds used in research.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound for long-term use?
For long-term storage of solid this compound, it is recommended to store it at -20°C or -80°C. The compound should be kept in a tightly sealed, light-resistant container to protect it from moisture and light. Inert gas (argon or nitrogen) can be used to displace air in the container to minimize oxidation.
Q2: I need to use this compound frequently. Can I store it at a higher temperature?
For short-term storage or frequent use, solid this compound can be stored at 2-8°C. However, for periods longer than a few weeks, colder temperatures are recommended to ensure long-term stability.
Q3: What is the best way to prepare and store stock solutions of this compound?
It is advisable to prepare concentrated stock solutions in a suitable solvent, such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for maximum stability.
Q4: How many times can I freeze and thaw my stock solution of this compound?
To maintain the integrity of the compound, it is strongly recommended to avoid multiple freeze-thaw cycles. Aliquoting the stock solution into volumes appropriate for single experiments is the best practice. If repeated use from a single vial is unavoidable, limit it to no more than 3-5 cycles.
Q5: My this compound solution has been stored at room temperature for a few hours. Is it still usable?
The stability of this compound in solution at room temperature is unknown. While a few hours may not cause significant degradation for many stable compounds, it is best to minimize the time solutions are kept at room temperature. For critical experiments, it is recommended to use a freshly thawed aliquot.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage. | Prepare fresh stock solutions from solid compound stored under recommended long-term conditions. Ensure aliquots are used for single experiments to avoid freeze-thaw cycles. |
| Precipitate observed in thawed stock solution | Poor solubility at low temperatures or solvent evaporation. | Gently warm the solution to 37°C and vortex to redissolve the precipitate. If the issue persists, consider preparing a fresh, lower concentration stock solution. |
| Change in color of the solid compound or solution | Potential degradation or contamination. | Do not use the compound. Discard the affected stock and procure a fresh batch of the solid compound. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
-
Aliquoting and Storage: Dispense the stock solution into single-use, light-resistant, and tightly sealed vials. Store the aliquots at -80°C.
Visual Guides
Caption: Recommended workflow for the long-term storage and handling of this compound.
Caption: A logical flow for troubleshooting inconsistent experimental outcomes with this compound.
Validation & Comparative
Validating P2Y14 Receptor Antagonism: A Comparative Guide
This guide provides a comprehensive framework for validating the antagonist activity of novel compounds targeting the P2Y14 receptor. To illustrate the experimental workflow and data presentation, this document uses 4,7-disubstituted 2-naphthoic acid derivative (PPTN), a well-characterized, potent, and selective P2Y14 antagonist, as a primary example for comparison. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to the P2Y14 Receptor and its Antagonism
The P2Y14 receptor is a G protein-coupled receptor (GPCR) activated by UDP-sugars, such as UDP-glucose.[1] It is primarily coupled to the Gi/o family of G proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling pathway implicates the P2Y14 receptor in a variety of physiological and pathophysiological processes, including immune responses and inflammation, making it an attractive target for therapeutic intervention.[1][2] The development of selective antagonists for the P2Y14 receptor is crucial for elucidating its biological functions and for the potential treatment of inflammatory diseases.
Comparative Analysis of P2Y14 Antagonists
A critical aspect of characterizing a novel P2Y14 antagonist is to compare its potency and selectivity with known reference compounds. PPTN is a widely used, high-affinity competitive antagonist of the P2Y14 receptor.[2] The following tables summarize the antagonist activity of PPTN, which can serve as a benchmark for newly developed compounds.
Table 1: Antagonist Potency of PPTN at the P2Y14 Receptor
| Assay Type | Parameter | Value | Cell Line | Agonist Used |
| Adenylyl Cyclase Inhibition | K_B_ | 434 pM | C6 Glioma | UDP-glucose |
| Calcium Mobilization | IC_50_ | 2.3 µM | HEK293 (co-expressing Gα_qi5_) | UDP-glucose |
| Radioligand Binding | K_i_ | 1280 nM | HEK293 | [³H]UDP |
| Chemotaxis Assay | IC_50_ | ~1 nM | HL-60 | 10 µM UDP-glucose |
| Chemotaxis Assay | IC_50_ | ~4 nM | HL-60 | 100 µM UDP-glucose |
Table 2: Selectivity Profile of PPTN
| Receptor | Activity | Concentration |
| P2Y1 | No agonist or antagonist effect | 1 µM |
| P2Y2 | No agonist or antagonist effect | 1 µM |
| P2Y4 | No agonist or antagonist effect | 1 µM |
| P2Y6 | No agonist or antagonist effect | 1 µM |
| P2Y11 | No agonist or antagonist effect | 1 µM |
| P2Y12 | No agonist or antagonist effect | 1 µM |
| P2Y13 | No agonist or antagonist effect | 1 µM |
Experimental Protocols for Antagonist Validation
To validate the antagonist activity of a compound like PSB-17365, a series of in vitro assays should be performed. The following are detailed protocols for key experiments.
P2Y14 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the P2Y14 receptor upon activation by an agonist and the mechanism of action for an antagonist.
P2Y14 receptor signaling cascade.
Experimental Workflow for Antagonist Characterization
The general workflow for characterizing a novel P2Y14 antagonist involves a tiered approach, starting with binding assays to determine affinity, followed by functional assays to confirm antagonism and assess potency.
Workflow for P2Y14 antagonist validation.
Radioligand Binding Assay
This assay measures the affinity of the antagonist for the P2Y14 receptor by competing with a radiolabeled ligand.
-
Cell Line: HEK293 cells transiently or stably expressing the human P2Y14 receptor.
-
Radioligand: [³H]UDP.
-
Protocol:
-
Prepare cell membranes from P2Y14-expressing HEK293 cells.
-
In a 96-well plate, incubate a fixed concentration of [³H]UDP with increasing concentrations of the test antagonist (e.g., this compound or PPTN).
-
Incubate for 60 minutes at room temperature to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled P2Y14 agonist (e.g., UDP-glucose).
-
Calculate the IC_50_ value from the competition curve and convert it to a K_i_ value using the Cheng-Prusoff equation.
-
Adenylyl Cyclase Inhibition Assay
This functional assay determines the antagonist's ability to block the agonist-induced inhibition of adenylyl cyclase.
-
Cell Line: CHO or C6 glioma cells stably expressing the human P2Y14 receptor.
-
Protocol:
-
Seed the cells in a 24-well plate and grow to near confluency.
-
Pre-incubate the cells with increasing concentrations of the antagonist for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of a P2Y14 agonist (e.g., UDP-glucose) in the presence of forskolin (an adenylyl cyclase activator) for 15 minutes.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
-
Generate a concentration-response curve for the antagonist's inhibition of the agonist effect.
-
Calculate the IC_50_ value, which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced response. A Schild analysis can be performed to determine the K_B_ value for competitive antagonists.
-
Calcium Mobilization Assay
This assay is typically used for P2Y14 receptors co-expressed with a promiscuous G protein (like Gα_qi5_) that couples the receptor to the Gq pathway, leading to intracellular calcium release.
-
Cell Line: HEK293 cells stably co-expressing the human P2Y14 receptor and a chimeric G protein (e.g., Gα_qi5_).
-
Protocol:
-
Plate the cells in a 96-well black-walled, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with various concentrations of the antagonist for 10-20 minutes.
-
Measure the baseline fluorescence using a fluorescence plate reader.
-
Add a fixed concentration of a P2Y14 agonist (e.g., UDP-glucose) and immediately measure the change in fluorescence.
-
The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium flux, and an IC_50_ value is calculated.
-
Conclusion
The validation of a novel P2Y14 receptor antagonist requires a systematic approach involving both binding and functional assays. By comparing the potency (IC_50_, K_i_, K_B_) and selectivity of the new compound to a well-characterized antagonist like PPTN, researchers can effectively determine its pharmacological profile. The detailed protocols and workflows provided in this guide offer a robust framework for the comprehensive evaluation of new chemical entities targeting the P2Y14 receptor for therapeutic development.
References
- 1. Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of P2Y14 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of prominent P2Y14 receptor antagonists, focusing on key experimental data to inform research and development decisions. The P2Y14 receptor, a Gi/o-coupled receptor, has emerged as a promising therapeutic target for a range of conditions, including inflammatory disorders and neuropathic pain.[1] This document summarizes the performance of several antagonists, supported by detailed experimental methodologies and data presented for straightforward comparison.
Introduction to P2Y14 Receptor Antagonism
The P2Y14 receptor is activated by UDP-sugars, such as UDP-glucose.[2] Upon activation, the receptor couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][3] This signaling pathway is implicated in various physiological and pathophysiological processes, making its antagonism a subject of significant interest. This guide will focus on a comparative analysis of well-characterized antagonists: PPTN (compound 1) , its N-acetyl analogue (compound 4) , and a triazole analogue (compound 7) .
Comparative Efficacy of P2Y14 Antagonists
The following table summarizes the available quantitative data on the efficacy of PPTN and its analogues. The data is compiled from studies evaluating their binding affinity and in vivo potency in a mouse model of neuropathic pain.
| Antagonist | Chemical Structure (General Representation) | In Vitro Potency (Ki/KB) | In Vivo Efficacy (% Pain Reversal at 1-2h, 10 µmol/kg, i.p.) |
| PPTN (compound 1) | 4-(4-(piperidin-4-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid | 0.3 nM (Ki), 434 pM (KB)[1][3] | 100% |
| Compound 4 | N-acetyl analogue of PPTN | Not explicitly stated in the provided results | 100% |
| Compound 7 | Reversed triazole analogue | Not explicitly stated in the provided results | 87% |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
P2Y14 Receptor Binding Affinity Assay (Fluorescent Antagonist Binding)
This assay is used to determine the binding affinity of unlabelled antagonist compounds by measuring their ability to compete with a fluorescently labelled antagonist for binding to the P2Y14 receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human P2Y14 receptor.
-
Fluorescently labelled P2Y14 antagonist (e.g., a derivative of PPTN).
-
Test compounds (unlabelled P2Y14 antagonists).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
96-well plates.
-
Flow cytometer.
Procedure:
-
Cell Preparation: Harvest the P2Y14-expressing cells and resuspend them in assay buffer to a concentration of 1 x 106 cells/mL.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Assay:
-
To each well of a 96-well plate, add 50 µL of the cell suspension.
-
Add 25 µL of the test compound dilutions or vehicle control.
-
Add 25 µL of the fluorescently labelled antagonist at a final concentration close to its Kd value.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition: Analyze the fluorescence intensity of the cells in each well using a flow cytometer.
-
Data Analysis: The IC50 value for each test compound is determined by plotting the percentage inhibition of fluorescent ligand binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vivo Model of Neuropathic Pain (Chronic Constriction Injury - CCI)
This model is used to assess the analgesic efficacy of P2Y14 antagonists in a setting of chronic nerve injury-induced pain.[4][5][6]
Animals:
-
Male C57BL/6 mice (8-10 weeks old).
Procedure:
-
Surgical Procedure (Day 0):
-
Anesthetize the mice with isoflurane.
-
Make a small incision on the lateral surface of the mid-thigh of the left hind limb to expose the sciatic nerve.
-
Loosely tie four chromic gut sutures around the sciatic nerve with about 1 mm spacing between each ligature.[5]
-
Close the incision with sutures.
-
In sham-operated animals, the sciatic nerve is exposed but not ligated.
-
-
Assessment of Mechanical Allodynia (Baseline and Post-Surgery):
-
Measure the paw withdrawal threshold in response to mechanical stimulation using von Frey filaments before surgery and on day 7 post-surgery to confirm the development of neuropathic pain.
-
-
Drug Administration (Day 7):
-
Administer the P2Y14 antagonists (e.g., 10 µmol/kg) or vehicle control via intraperitoneal (i.p.) injection.
-
-
Post-Treatment Assessment:
-
Measure the paw withdrawal threshold at various time points after drug administration (e.g., 30 min, 1h, 2h, 5h).
-
-
Data Analysis: The percentage of pain reversal is calculated using the following formula: % Pain Reversal = [(Post-drug threshold - Post-surgery/pre-drug threshold) / (Baseline threshold - Post-surgery/pre-drug threshold)] x 100.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the P2Y14 receptor signaling pathway and the general experimental workflow for evaluating antagonist efficacy.
Caption: P2Y14 receptor signaling pathway.
References
- 1. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdbneuro.com [mdbneuro.com]
- 5. Chronic Constriction Injury (CCI) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. aragen.com [aragen.com]
A Comparative Analysis of GPR84 and P2Y14 Receptor Agonists: 6-OAU versus MRS2690
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological tools, 6-OAU and MRS2690, used to study the G protein-coupled receptors (GPCRs) GPR84 and P2Y14, respectively. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes their distinct signaling pathways.
While not direct competitors targeting the same receptor, both GPR84 and P2Y14 are GPCRs implicated in inflammatory and immune responses. Understanding the distinct and potentially overlapping functions of these receptors is crucial for developing targeted therapeutics. This guide uses 6-n-octylaminouracil (6-OAU), a well-characterized GPR84 agonist, as a representative for the PSB-17365 series, and compares it with MRS2690, a potent agonist for the P2Y14 receptor.
Data Presentation: Quantitative Comparison
The following table summarizes the key pharmacological parameters for 6-OAU and MRS2690, highlighting their potency at their respective targets.
| Compound | Target Receptor | Agonist Type | EC50 Value | Assay Type | Cell Line | Reference |
| 6-OAU | GPR84 | Potent Agonist | ~105 nM | Calcium Mobilization | HEK293 cells expressing GPR84 and Gα16 | [1] |
| ZQ-16 (another potent GPR84 agonist) | GPR84 | Potent Agonist | 1.01 µM | Calcium Mobilization | HEK293 cells expressing GPR84 and Gα16 | [2] |
| MRS2690 | P2Y14 | Potent & Selective Agonist | 49 nM | Not specified, likely calcium mobilization or cAMP inhibition | Not specified |
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of experimental findings. Below are summaries of common protocols used to characterize the activity of GPR84 and P2Y14 agonists.
Calcium Mobilization Assay
This assay is frequently used to determine the potency of GPCR agonists that signal through Gαq or can be engineered to couple to it.
Objective: To measure the increase in intracellular calcium concentration following receptor activation.
General Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured and stably transfected to express the receptor of interest (e.g., GPR84 or P2Y14). Co-transfection with a promiscuous G-protein alpha subunit, such as Gα16 or a chimeric Gαqi5, can redirect the signaling of Gαi/o-coupled receptors towards the calcium pathway.[3]
-
Cell Loading: The transfected cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[4] This dye exhibits a significant increase in fluorescence intensity upon binding to free calcium.
-
Compound Addition: The cells are then treated with varying concentrations of the agonist (e.g., 6-OAU or MRS2690).
-
Signal Detection: The change in fluorescence is measured over time using a fluorescence plate reader.
-
Data Analysis: The dose-response curve is generated by plotting the fluorescence intensity against the logarithm of the agonist concentration. The EC50 value, representing the concentration at which 50% of the maximal response is achieved, is then calculated.[4]
cAMP Accumulation Assay
For Gαi/o-coupled receptors like GPR84 and P2Y14, a common method to assess their activation is to measure the inhibition of cyclic adenosine monophosphate (cAMP) production.
Objective: To quantify the reduction in intracellular cAMP levels following the activation of a Gαi/o-coupled receptor.
General Protocol:
-
Cell Culture: Cells expressing the target receptor (e.g., Chinese Hamster Ovary (CHO)-GPR84 cells) are used.
-
Forskolin Stimulation: The cells are first stimulated with forskolin, a direct activator of adenylyl cyclase, to induce a measurable level of cAMP.
-
Agonist Treatment: Concurrently or shortly after forsklin stimulation, the cells are treated with the Gαi/o agonist (e.g., 6-OAU).
-
cAMP Measurement: The intracellular cAMP levels are then quantified using various methods, such as competitive enzyme-linked immunosorbent assays (ELISAs) or fluorescence-based assays.
-
Data Analysis: The inhibitory effect of the agonist is determined by comparing the cAMP levels in agonist-treated cells to those treated with forskolin alone. An IC50 value, the concentration of agonist that inhibits 50% of the forskolin-induced cAMP production, can be calculated.[5]
Signaling Pathways and Visualization
Both GPR84 and P2Y14 are involved in pro-inflammatory signaling cascades, particularly in immune cells like macrophages. However, their upstream activators and downstream effectors have distinct features.
GPR84 Signaling Pathway
Activation of GPR84 by agonists like 6-OAU in macrophages, particularly after initial inflammatory priming (e.g., with LPS), leads to the activation of multiple downstream pathways. This includes the PI3K/Akt and MAPK/ERK pathways, as well as the activation of the transcription factor NF-κB.[4][5] These signaling events culminate in enhanced pro-inflammatory responses, such as increased cytokine and chemokine expression, and augmented phagocytic activity.[4][5]
P2Y14 Signaling Pathway
The P2Y14 receptor, activated by MRS2690, is also coupled to Gαi/o proteins. In inflammatory macrophages, its activation can lead to the upregulation and phosphorylation of STAT1 (Signal Transducer and Activator of Transcription 1).[6] The signaling cascade can also involve the activation of the MAPK/ERK pathway.[7] This signaling contributes to pro-inflammatory responses.
Comparative Summary and Conclusion
Both 6-OAU and MRS2690 are valuable tools for dissecting the roles of their respective receptors, GPR84 and P2Y14, in inflammatory processes.
-
Potency: MRS2690 exhibits higher potency for its target (P2Y14) with an EC50 in the nanomolar range, while potent GPR84 agonists like 6-OAU and ZQ-16 have potencies in the high nanomolar to low micromolar range.
-
Signaling: Both receptors are Gαi/o-coupled and can activate the ERK pathway. However, their downstream signaling diverges, with GPR84 prominently activating the Akt-NF-κB axis to enhance phagocytosis, while P2Y14 signaling involves the STAT1 pathway.
-
Functional Overlap: The activation of both receptors leads to pro-inflammatory outcomes in immune cells. This suggests that while their immediate signaling pathways differ, they may contribute to similar physiological and pathological processes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the immune-metabolic receptor GPR84 enhances inflammation and phagocytosis in macrophages — Department of Pharmacology [pharm.ox.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
For researchers and drug development professionals, understanding the selectivity of a compound is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of PSB-17365, a potent GPR84 agonist, and its potential cross-reactivity with related adenosine receptors. Due to the limited availability of public data on the specific cross-reactivity of this compound, this guide outlines the established methodologies and signaling pathways relevant for such an analysis, providing a framework for comprehensive in-house evaluation.
Executive Summary
This compound has been identified as a potent agonist for the G protein-coupled receptor 84 (GPR84), a receptor implicated in inflammatory and immune responses. Given the structural similarities among G protein-coupled receptors (GPCRs), particularly within the purinergic receptor family, a thorough cross-reactivity analysis against related adenosine receptors (A1, A2A, A2B, and A3) is crucial. This guide details the standard experimental protocols, including radioligand binding assays and functional cAMP assays, that are essential for determining the selectivity profile of this compound. While specific quantitative data for this compound's interaction with adenosine receptors is not currently available in the public domain, the methodologies described herein provide a robust framework for generating this critical information.
Comparative Data on Receptor Binding and Functional Activity
A comprehensive analysis of this compound's selectivity would involve determining its binding affinity (Ki) and functional potency (EC50 or IC50) at GPR84 and the four adenosine receptor subtypes. The data should be presented in a clear, tabular format to facilitate direct comparison.
Table 1: Hypothetical Cross-Reactivity Profile of this compound
| Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) |
| hGPR84 | [Insert Experimental Data] | [Insert Experimental Data] |
| hA1 | [Insert Experimental Data] | [Insert Experimental Data] |
| hA2A | [Insert Experimental Data] | [Insert Experimental Data] |
| hA2B | [Insert Experimental Data] | [Insert Experimental Data] |
| hA3 | [Insert Experimental Data] | [Insert Experimental Data] |
| h denotes human receptor subtype. |
Experimental Protocols
To generate the data for the comparative table, the following key experiments are recommended:
Radioligand Binding Assays
Radioligand binding assays are essential for determining the binding affinity of this compound to the target receptors. These assays measure the displacement of a known radiolabeled ligand by the test compound.
Protocol Outline:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human receptor of interest (GPR84, A1, A2A, A2B, or A3).
-
Assay Buffer: Utilize a buffer appropriate for the specific receptor, typically containing Tris-HCl, MgCl2, and other necessary ions.
-
Radioligand: Select a high-affinity radiolabeled antagonist or agonist specific for each receptor subtype (e.g., [3H]-DPCPX for A1, [3H]-CGS 21680 for A2A, [125I]-AB-MECA for A3).
-
Competition Assay: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Separation: Separate the bound and free radioligand using rapid vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for Radioligand Binding Assay.
Functional Assays: cAMP Measurement
Functional assays are critical for determining whether this compound acts as an agonist or antagonist at the related receptors and for quantifying its potency. Adenosine receptors are known to couple to G proteins that modulate the production of cyclic adenosine monophosphate (cAMP).
Protocol Outline:
-
Cell Culture: Use cell lines stably expressing the human receptor of interest.
-
Cell Stimulation: Treat the cells with varying concentrations of this compound. For antagonist testing, co-incubate with a known agonist for the receptor.
-
cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Generate dose-response curves and determine the EC50 (for agonists) or IC50 (for antagonists) values.
Caption: Adenosine Receptor Signaling Pathways.
Conclusion
A thorough cross-reactivity analysis is indispensable for the preclinical development of any new chemical entity. For this compound, a comprehensive evaluation of its binding and functional activity at adenosine A1, A2A, A2B, and A3 receptors is strongly recommended. The experimental protocols outlined in this guide provide a standardized approach to generate the necessary data to build a robust selectivity profile. This information will be invaluable for interpreting in vivo findings and predicting the therapeutic window of this compound. Researchers are encouraged to perform these studies to ensure a complete understanding of the pharmacological properties of this potent GPR84 agonist.
In Vivo Validation of PSB-17365's Anti-inflammatory Effects: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of PSB-17365, a potent GPR84 agonist, with alternative GPR84 modulators. The data presented is based on published experimental findings for compounds with similar mechanisms of action, offering a predictive framework for the in vivo performance of this compound.
Introduction to this compound and the Role of GPR84 in Inflammation
This compound is a potent synthetic agonist of the G protein-coupled receptor 84 (GPR84). GPR84 is predominantly expressed in immune cells, including macrophages, neutrophils, and microglia. Its expression is significantly upregulated in response to pro-inflammatory stimuli, such as lipopolysaccharide (LPS). Emerging evidence suggests that GPR84 acts as a sensor for medium-chain fatty acids and plays a crucial role in amplifying inflammatory responses. Activation of GPR84 is associated with enhanced cytokine production, phagocytosis, and chemotaxis of immune cells.[1] Therefore, modulation of GPR84 activity presents a promising therapeutic strategy for inflammatory diseases. While specific in vivo data for this compound is emerging, its high potency suggests it will exhibit strong pro-inflammatory effects, similar to other well-characterized GPR84 agonists. A related compound, PSB-1584, has been reported to be approximately 100 times more potent than the commonly studied GPR84 agonist 6-n-octylaminouracil (6-OAU).[1]
This guide will compare the expected pro-inflammatory effects of this compound (based on data from the GPR84 agonist 6-OAU) with the anti-inflammatory effects of GPR84 antagonists, GLPG1205 and PBI-4050, which are currently under clinical investigation.
Comparative Analysis of GPR84 Modulators
The following table summarizes the in vivo effects of different GPR84 modulators in preclinical models of inflammation.
| Compound | Mechanism of Action | In Vivo Model | Key Findings | Reference |
| This compound (projected) | Potent GPR84 Agonist | LPS-induced endotoxemia | Expected to enhance the expression of pro-inflammatory mediators such as TNFα, IL-6, IL-12B, CCL2, CCL5, and CXCL1. | Based on[2] |
| 6-n-octylaminouracil (6-OAU) | GPR84 Agonist | LPS-induced endotoxemia in mice | Enhanced expression of phosphorylated Akt, p-ERK, and p65 nuclear translocation in macrophages, leading to elevated levels of pro-inflammatory cytokines.[2] | [2] |
| GLPG1205 | GPR84 Antagonist | Experimental severe asthma in mice | Reduced steroid-insensitive airway inflammation, including reductions in neutrophil and macrophage numbers in bronchoalveolar lavage fluid.[3] | [3] |
| PBI-4050 | GPR84 Antagonist | Heart failure-induced pulmonary hypertension in rats | Reduced lung fibrosis, inflammation, and cellular proliferation. Decreased expression of endothelin-1, TGF-β, and IL-6 in the lungs.[4] | [4] |
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
This model is widely used to screen for the anti-inflammatory or pro-inflammatory properties of novel compounds.
-
Animal Model: Male C57BL/6 mice, 8-12 weeks old.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment with free access to food and water.
-
Compound Administration: The test compound (e.g., this compound or an antagonist) is administered, typically via intraperitoneal (i.p.) injection or oral gavage, at a predetermined time before the inflammatory challenge.
-
Inflammatory Challenge: A solution of LPS from Escherichia coli (e.g., 0.5-1 mg/kg) is administered via i.p. injection to induce a systemic inflammatory response.
-
Sample Collection: At various time points post-LPS injection (e.g., 2, 6, 24 hours), blood samples are collected via cardiac puncture or tail vein bleeding. Tissues such as the liver, spleen, and lungs may also be harvested.
-
Analysis: Serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and chemokines (MCP-1) are quantified using enzyme-linked immunosorbent assay (ELISA) or multiplex bead arrays. Tissues can be processed for histological analysis or gene expression studies (RT-qPCR) to assess inflammatory cell infiltration and marker expression.
Signaling Pathways and Experimental Workflow
Caption: GPR84 Signaling Pathway.
Caption: In Vivo Experimental Workflow.
Conclusion
Based on the known function of its target receptor, GPR84, this compound is predicted to be a potent pro-inflammatory agent in vivo. This is supported by extensive data on other GPR84 agonists which consistently demonstrate an enhancement of inflammatory responses. In contrast, GPR84 antagonists like GLPG1205 and PBI-4050 have shown significant anti-inflammatory and anti-fibrotic effects in various preclinical models, highlighting the therapeutic potential of inhibiting this pathway in inflammatory and fibrotic diseases.[3][4] Further in vivo validation of this compound will be crucial to fully characterize its pharmacological profile and to understand its potential applications as a research tool to probe the intricate roles of GPR84 in immunity and disease.
References
- 1. Therapeutic validation of an orphan G protein‐coupled receptor: The case of GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. PBI-4050 reduces pulmonary hypertension, lung fibrosis, and right ventricular dysfunction in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of P2X4 Receptor Antagonists in Purinergic Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of prominent purinergic modulators specifically targeting the P2X4 receptor, an ATP-gated ion channel implicated in various physiological and pathological processes, including neuropathic pain and inflammation. The following sections present a quantitative comparison of antagonist potency, detailed experimental protocols for their characterization, and visualizations of the underlying signaling pathways and experimental workflows.
Comparative Efficacy of P2X4 Receptor Antagonists
The potency of several key P2X4 receptor antagonists has been evaluated across different species, revealing significant variations in their inhibitory activity. The half-maximal inhibitory concentration (IC50) values, a standard measure of antagonist potency, are summarized in the table below. This data highlights the importance of selecting appropriate antagonists for preclinical studies in different animal models.
| Compound | Human P2X4 IC50 | Rat P2X4 IC50 | Mouse P2X4 IC50 | Notes |
| PSB-12062 | 1.38 µM[1][2][3][4] | 0.928 - 1.76 µM[5] | 3 µM[6] | Allosteric modulator; shows similar potency across human, rat, and mouse species.[2][5] |
| BAY-1797 | ~100 nM[7] | ~100 nM[7] | ~200 nM[7] | High potency and similar activity across species. |
| BX-430 | 426 nM - 0.54 µM[6][7] | >10 µM[7] | >10 µM[7] | Potent and selective for human P2X4; weak activity in rodents.[7] |
| 5-BDBD | 0.5 - 1 µM[6][7] | 0.75 µM[8] | Insensitive[6] | Potent antagonist at human and rat P2X4 receptors but not mouse.[6][8] |
| PPADS | 34 µM[6] | N/A | 42 µM[6] | Broad-spectrum, non-selective P2 receptor antagonist. |
| Suramin | Insensitive (up to 100 µM)[6] | N/A | Insensitive (up to 100 µM)[6] | Broad-spectrum, non-selective P2 receptor antagonist. |
P2X4 Receptor Signaling Pathway
Activation of the P2X4 receptor by its endogenous ligand, adenosine triphosphate (ATP), leads to the opening of a non-selective cation channel, resulting in the influx of calcium (Ca2+) and sodium (Na+) ions.[9] This influx of cations depolarizes the cell membrane and triggers a cascade of downstream signaling events. In immune cells like microglia, this Ca2+ influx can activate p38 MAP kinase, leading to the release of brain-derived neurotrophic factor (BDNF), a key mediator in neuropathic pain.[10][11]
Experimental Protocols
The characterization of P2X4 receptor antagonists predominantly relies on two key experimental techniques: calcium influx assays and whole-cell patch-clamp electrophysiology. These methods allow for the functional assessment of antagonist potency and mechanism of action.
Calcium Influx Assay
This high-throughput assay measures the change in intracellular calcium concentration upon P2X4 receptor activation in the presence and absence of antagonists.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) or astrocytoma (e.g., 1321N1) cells stably expressing the P2X4 receptor of interest (human, rat, or mouse) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.
-
Antagonist Incubation: After washing to remove excess dye, cells are pre-incubated with varying concentrations of the antagonist (e.g., PSB-12062, BAY-1797) for a specified period (typically 10-30 minutes).
-
Agonist Stimulation and Data Acquisition: The plate is placed in a fluorescence microplate reader. Baseline fluorescence is recorded before the automated addition of an EC80 concentration of ATP (typically 1-10 µM). Fluorescence changes are monitored in real-time.
-
Data Analysis: The increase in fluorescence upon ATP addition is indicative of calcium influx. The inhibitory effect of the antagonist is calculated, and IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion channel activity of the P2X4 receptor and is considered the gold standard for characterizing ion channel modulators.
Methodology:
-
Cell Preparation: Cells expressing P2X4 receptors are grown on glass coverslips.
-
Recording Setup: The coverslip is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution.
-
Pipette Preparation: Borosilicate glass micropipettes are pulled to a resistance of 3-5 MΩ and filled with an intracellular solution.
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal."
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration, which allows for control of the cell's membrane potential.
-
Current Recording: The cell is voltage-clamped at a holding potential (e.g., -60 mV). ATP is applied to the cell via a perfusion system to elicit an inward current through the P2X4 receptors.
-
Antagonist Application: The antagonist is co-applied with ATP to measure its inhibitory effect on the ATP-gated current.
-
Data Analysis: The reduction in the peak current amplitude in the presence of the antagonist is used to determine the percentage of inhibition and to calculate the IC50 value.
Conclusion
The landscape of P2X4 receptor antagonists is diverse, with compounds exhibiting a range of potencies and species selectivities. Newer antagonists like BAY-1797 show promise with high potency across species, while others like BX-430 are valuable tools for studies on human P2X4 receptors due to their high selectivity. The choice of an appropriate antagonist is critical for the translational relevance of preclinical findings. The experimental protocols outlined in this guide provide a robust framework for the continued discovery and characterization of novel purinergic modulators targeting the P2X4 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. adooq.com [adooq.com]
- 4. PSB-12062 | P2X Receptor | TargetMol [targetmol.com]
- 5. N-substituted phenoxazine and acridone derivatives: structure-activity relationships of potent P2X4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological differences between human and mouse P2X4 receptor explored using old and new tools - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of the molecular determinants of antagonist potency in the allosteric binding pocket of human P2X4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the antagonist actions of 5-BDBD at the rat P2X4 receptor PMID: 30366010 | MCE [medchemexpress.cn]
- 9. mdpi.com [mdpi.com]
- 10. P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. P2X4 purinoceptor signaling in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Selectivity Profile of PSB-0739: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the selectivity profile of PSB-0739, a potent P2Y12 receptor antagonist. In the absence of data for "PSB-17365," this document focuses on the well-characterized compound PSB-0739, which is likely the intended subject of inquiry. The performance of PSB-0739 is objectively compared with other clinically relevant P2Y12 receptor antagonists: clopidogrel, prasugrel, and ticagrelor. All quantitative data are summarized in clear, structured tables, and detailed methodologies for key experiments are provided.
Comparative Selectivity Profile of P2Y12 Receptor Antagonists
The selectivity of a drug for its intended target over other related targets is a critical determinant of its therapeutic efficacy and safety profile. The following table summarizes the binding affinities (Ki in nM) of PSB-0739 and the active metabolites of clopidogrel and prasugrel, as well as ticagrelor, for various P2Y receptor subtypes. A lower Ki value indicates a higher binding affinity.
| Compound | P2Y12 (Ki, nM) | P2Y1 (Ki, nM) | P2Y13 (Ki, nM) | Other P2Y Receptors |
| PSB-0739 | 24.9[1] | > 10,000 | > 10,000 | High selectivity over other P2Y subtypes |
| Clopidogrel (active metabolite) | ~140 | > 1,000 | Weak activity | Data on other subtypes is limited |
| Prasugrel (active metabolite) | ~50 | > 1,000 | Weak activity | Data on other subtypes is limited |
| Ticagrelor | 2[2] | > 1,000 | 4,200 | Also blocks the equilibrative nucleoside transporter 1 (ENT1)[3] |
Note: The active metabolites of clopidogrel and prasugrel are the pharmacologically active forms that bind to the P2Y12 receptor.
Experimental Protocols
Detailed methodologies for the key experiments used to determine the selectivity and functional activity of these compounds are outlined below.
Radioligand Binding Assay for P2Y12 Receptor Affinity
This assay is used to determine the binding affinity (Ki) of a test compound for the P2Y12 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Human platelet membranes or cell lines expressing the recombinant human P2Y12 receptor.
-
Radioligand: [³H]PSB-0413 or [³³P]2-MeSADP.
-
Test compounds: PSB-0739, active metabolites of clopidogrel or prasugrel, ticagrelor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare platelet membranes from human blood or harvest cells expressing the P2Y12 receptor. Homogenize in assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Assay buffer (for total binding).
-
A high concentration of a non-radiolabeled P2Y12 antagonist (e.g., 10 µM 2-MeSADP) for determining non-specific binding.
-
Increasing concentrations of the test compound.
-
-
Radioligand Addition: Add the radioligand at a concentration close to its Kd value to all wells.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
ADP-Induced Platelet Aggregation Assay (Light Transmission Aggregometry)
This functional assay measures the ability of a compound to inhibit platelet aggregation induced by adenosine diphosphate (ADP).
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Adenosine diphosphate (ADP) solution.
-
Test compounds: PSB-0739, active metabolites of clopidogrel or prasugrel, ticagrelor.
-
Light Transmission Aggregometer.
-
Cuvettes with stir bars.
Procedure:
-
PRP and PPP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.
-
Aggregometer Setup: Calibrate the aggregometer by setting 0% light transmission with PRP and 100% light transmission with PPP.
-
Assay:
-
Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Add the test compound at various concentrations (or vehicle control) and incubate for a specified time (e.g., 2-5 minutes).
-
Add ADP to induce platelet aggregation.
-
-
Measurement: Record the change in light transmission over time as the platelets aggregate.
-
Data Analysis: The maximum aggregation percentage is determined for each concentration of the test compound. The IC50 value (the concentration of the compound that inhibits 50% of the ADP-induced aggregation) is calculated.
Visualizations
P2Y12 Signaling Pathway in Platelet Activation
Caption: P2Y12 receptor signaling pathway in platelet activation.
Experimental Workflow for Determining Selectivity Profile
Caption: Workflow for determining the selectivity profile of a P2Y12 antagonist.
References
A Head-to-Head Comparison of the Synthetic Agonist PSB-17365 and Endogenous Ligands at the GPR84 Receptor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic GPR84 agonist PSB-17365 and the receptor's endogenous ligands, supported by experimental data. The information is presented to facilitate a clear understanding of their relative potencies, signaling pathways, and the experimental methodologies used for their characterization.
The G protein-coupled receptor 84 (GPR84) has emerged as a significant target in inflammatory and immune responses. Its activation by endogenous and synthetic ligands triggers a cascade of intracellular events, primarily through a Gαi-coupled signaling pathway. This guide focuses on a comparative analysis of this compound, a potent synthetic agonist, and the naturally occurring medium-chain fatty acids (MCFAs) that act as the receptor's endogenous ligands.
Quantitative Comparison of Ligand Potency
The potency of this compound and various endogenous and synthetic ligands for GPR84 has been determined through a variety of in vitro assays. The following tables summarize the half-maximal effective concentrations (EC50) from key studies, providing a quantitative basis for comparison. It is important to note that direct comparisons are best made when data is generated from the same assay under identical conditions.
| Ligand | Assay Type | Cell Line | EC50 (nM) | Reference |
| This compound | cAMP Inhibition | CHO-hGPR84 | - | [1] |
| 6-n-Octylaminouracil (6-OAU) | [35S]GTPγS Binding | Sf9 (hGPR84-Gαi1) | 318 | [2] |
| Chemotaxis | Human PMNs | 318 | [2] | |
| ZQ-16 | Calcium Mobilization | HEK293/Gα16/GPR84 | - | [3] |
| DL-175 | cAMP Inhibition | - | comparable to 6-OAU | [4] |
| PSB-1584 | cAMP Inhibition | CHO-hGPR84 | 5.0 | [4] |
| β-arrestin Recruitment | CHO-β-arrestin-hGPR84 | 3.2 | [4] | |
| PSB-16434 | cAMP Inhibition | CHO-hGPR84 | 7.1 | [4] |
| β-arrestin Recruitment | CHO-β-arrestin-hGPR84 | 520 | [4] | |
| 6-Nonylpyridine-2,4-diol | - | - | 0.189 | [5] |
Table 1: Potency of Synthetic GPR84 Agonists.
| Endogenous Ligand | Assay Type | Cell Line/Membrane Prep | EC50 (μM) | Reference |
| 2-hydroxy Lauric Acid (C12) | [35S]GTPγS Binding | Sf9 (hGPR84-Gαi1) | 9.9 | [2] |
| 3-hydroxy Lauric Acid (C12) | [35S]GTPγS Binding | Sf9 (hGPR84-Gαi1) | 13 | [2] |
| 2-hydroxy Capric Acid (C10) | [35S]GPR84 Binding | Sf9 (hGPR84-Gαi1) | 31 | [2] |
| 3-hydroxy Capric Acid (C10) | [35S]GTPγS Binding | Sf9 (hGPR84-Gαi1) | 230 | [2] |
| Capric Acid (C10) | cAMP Inhibition | CHO-hGPR84 | - | [4] |
Table 2: Potency of Endogenous Medium-Chain Fatty Acid Ligands at GPR84.
GPR84 Signaling Pathways
Activation of GPR84 by both this compound and its endogenous ligands primarily initiates signaling through the Gαi subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Downstream of this primary signaling event, GPR84 activation has been shown to modulate several other important pathways, including the Akt, ERK, and NF-κB signaling cascades.[6] These pathways are critically involved in regulating inflammatory responses and phagocytosis in immune cells such as macrophages.[6][7]
References
- 1. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 7. Frontiers | Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages [frontiersin.org]
Reproducibility of PSB-17365's Effects: A Comparative Guide for Researchers
An objective analysis of the experimental data for the GPR84 agonist PSB-17365 and its alternatives to provide researchers with a baseline for experimental reproducibility across different laboratory settings.
This guide provides a comparative overview of the GPR84 agonist this compound, focusing on the available experimental data to assess the potential reproducibility of its effects. For a comprehensive comparison, data for other known GPR84 agonists, including ZQ-16 and 6-OAU, are also presented. This guide is intended for researchers, scientists, and drug development professionals working with GPR84 and related signaling pathways.
Comparative Analysis of GPR84 Agonists
The following table summarizes the quantitative data for this compound and its alternatives from various in vitro assays. The data is extracted from peer-reviewed publications and provides a basis for comparing the potency and efficacy of these compounds. While direct studies on the lab-to-lab reproducibility of this compound are not yet available, the consistency of results for similar compounds across different studies can offer insights into the expected variability.
| Compound | Assay Type | Cell Line | Parameter | Value (nM) | Publication |
| This compound | cAMP Accumulation Assay | CHO cells expressing human GPR84 | EC₅₀ | 2.5 | Pillaiyar et al., 2018[1] |
| This compound | β-Arrestin Recruitment Assay | CHO cells expressing human GPR84 | EC₅₀ | 100 | Pillaiyar et al., 2018[1] |
| ZQ-16 | Calcium Mobilization Assay | HEK293 cells expressing GPR84 and Gα16 | EC₅₀ | 213 | Zhang et al., 2016[2] |
| ZQ-16 | cAMP Accumulation Assay | HEK293 cells expressing GPR84 | EC₅₀ | 134 | Zhang et al., 2016[3] |
| ZQ-16 | β-Arrestin2 Recruitment Assay | HEK293 cells | EC₅₀ | 597 | Zhang et al., 2016[2] |
| ZQ-16 | Calcium Mobilization Assay | Not specified | EC₅₀ | 139 | R&D Systems[4] |
| 6-OAU | Not specified | Recombinant receptor | EC₅₀ | 105 | Various Sources[5] |
Experimental Protocols
To aid in the replication of findings, detailed methodologies for the key experiments cited are provided below. These protocols are based on the descriptions in the referenced publications.
cAMP Accumulation Assay (from Pillaiyar et al., 2018)
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human GPR84 are cultured in an appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Assay Preparation: Cells are seeded in 96-well plates and grown to confluence. Prior to the assay, the growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Treatment: Cells are pre-incubated with the test compounds (e.g., this compound) at various concentrations.
-
Stimulation: Forskolin is added to all wells (except the negative control) to stimulate adenylyl cyclase and induce cAMP production.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit, such as a competitive immunoassay based on homogenous time-resolved fluorescence (HTRF).
-
Data Analysis: The results are normalized to the forskolin-only control, and the EC₅₀ values are calculated by fitting the data to a sigmoidal dose-response curve.
β-Arrestin Recruitment Assay (from Pillaiyar et al., 2018)
-
Cell Line: A cell line co-expressing GPR84 fused to a protein fragment (e.g., a portion of β-galactosidase) and β-arrestin fused to a complementary fragment is used.
-
Assay Principle: Agonist binding to the GPCR induces a conformational change that promotes the recruitment of β-arrestin. The proximity of the two fusion proteins leads to the functional complementation of the enzyme, which can be measured by adding a chemiluminescent substrate.
-
Procedure: Cells are seeded in 96-well plates. The test compounds are added at various concentrations.
-
Detection: After an incubation period, the substrate is added, and the luminescence signal is measured using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the extent of β-arrestin recruitment. EC₅₀ values are determined by plotting the signal against the compound concentration and fitting to a dose-response curve.
GPR84 Signaling Pathway
GPR84 is a G protein-coupled receptor that is primarily coupled to the Gαi/o family of G proteins.[6] Activation of GPR84 by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1] Furthermore, agonist binding can also trigger the recruitment of β-arrestin, which can mediate downstream signaling events and receptor internalization.[1] Some GPR84 agonists have shown biased signaling, preferentially activating either the G protein-dependent or the β-arrestin-dependent pathway.[6][7][8]
Caption: Simplified GPR84 signaling pathway upon agonist binding.
Experimental Workflow for Compound Evaluation
The following diagram illustrates a typical workflow for evaluating the activity of a compound like this compound at the GPR84 receptor.
Caption: General workflow for in vitro characterization of GPR84 agonists.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ZQ-16 | GPR84 agonist | Probechem Biochemicals [probechem.com]
- 4. ZQ 16 (CAS 376616-73-8): R&D Systems [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic validation of an orphan G protein‐coupled receptor: The case of GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Biased Agonist at Immunometabolic Receptor GPR84 Causes Distinct Functional Effects in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of PSB-17365: A Procedural Guide for Laboratory Personnel
For immediate release: This document provides essential safety and logistical information for the proper disposal of PSB-17365, a G protein-coupled receptor 84 (GPR84) antagonist. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. Adherence to these guidelines is critical for minimizing environmental contamination and ensuring personnel safety.
Personal Protective Equipment (PPE) and Safety Measures
Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. This minimizes the risk of exposure and ensures safe handling throughout the disposal process.
Table 1: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields | Protects eyes from splashes or dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Dust mask or respirator | Recommended when handling the compound in powdered form to avoid inhalation. |
Step-by-Step Disposal Procedure
The proper disposal of this compound, and its containers, must be conducted in a manner that prevents environmental contamination and complies with all applicable regulations.
Step 1: Collection
-
Collect the waste material in a designated, clearly labeled, and sealable container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 2: Storage
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure the storage area is secure and accessible only to authorized personnel.
Step 3: Disposal
-
Arrange for disposal through a licensed professional waste disposal service.[1]
-
All disposal methods must be in accordance with federal, state, and local environmental regulations.
-
Do not dispose of this compound down the drain or in the general trash.
The following diagram illustrates the recommended workflow for the disposal of this compound.
Caption: Workflow for the Proper Disposal of this compound.
Emergency Procedures
In the event of accidental release or exposure, immediate action is necessary to mitigate any potential harm.
In Case of Skin Contact:
-
Immediately wash the affected area with soap and plenty of water.
-
Remove any contaminated clothing.
-
Seek medical attention if irritation persists.
In Case of Eye Contact:
-
Rinse thoroughly with plenty of water for at least 15 minutes.
-
Consult a physician.
In Case of Ingestion:
-
Never give anything by mouth to an unconscious person.
-
Rinse mouth with water.
-
Consult a physician.
In Case of Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, give oxygen.
-
Consult a physician.
Understanding this compound's Mechanism of Action
This compound is identified as a GPR84 antagonist. GPR84 is a G protein-coupled receptor involved in various physiological processes. The interaction of antagonists like this compound with GPR84 can modulate downstream signaling pathways. Understanding this context is crucial for appreciating the compound's biological significance and the importance of proper handling and disposal.
The following diagram provides a simplified representation of a GPR84 signaling pathway.
References
Essential Safety and Handling Protocols for PSB-17365
Disclaimer: A specific Safety Data Sheet (SDS) for PSB-17365 was not located. The following guidance is based on general best practices for handling potentially hazardous research chemicals. Researchers must exercise extreme caution and consult with their institution's Environmental Health and Safety (EHS) department before handling this substance. The information provided here is for preliminary guidance and does not replace a substance-specific risk assessment.
This guide provides essential safety and logistical information for the handling and disposal of this compound, a research chemical. The protocols outlined below are designed to ensure the safety of laboratory personnel and to provide a clear, procedural framework for operational questions.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashes or aerosol generation.[1][2] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double-gloving is advised for enhanced protection. Check for any signs of degradation before use. |
| Body | Laboratory Coat | A flame-resistant lab coat that fully covers the arms is required. |
| Respiratory | Respirator | An approved NIOSH/MSHA respirator should be used, especially when handling the powder form or if there is a potential for aerosolization.[3] |
| Feet | Closed-Toed Shoes | Shoes must fully cover the feet. |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
| Procedure | Guideline | Details |
| Handling | Use a chemical fume hood | All manipulations of this compound, especially of the solid form, should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| Storage | Store in a cool, dry, and well-ventilated area | Keep away from direct sunlight and incompatible materials. The storage container should be tightly sealed. |
| Temperature | Store below 120°F | Avoid exposure to extreme temperatures.[3] |
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Exposure Type | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with institutional and local regulations.
| Waste Type | Disposal Protocol |
| Solid Waste | Collect in a designated, labeled, and sealed hazardous waste container. |
| Liquid Waste | Collect in a designated, labeled, and sealed hazardous waste container. Do not pour down the drain. |
| Contaminated PPE | Dispose of as hazardous waste in a designated container. |
Experimental Workflow and Safety Procedures
The following diagrams illustrate the standard workflows for handling this compound in a laboratory setting, emphasizing the integration of safety protocols at each step.
Caption: Workflow for Safe Handling of this compound.
Caption: Emergency Spill Response Protocol for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
